2-Butylnaphthalene
Description
Properties
IUPAC Name |
2-butylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h4-5,7-11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAMWVYNAVUZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150401 | |
| Record name | Naphthalene, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-62-9 | |
| Record name | Naphthalene, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Butylnaphthalene CAS number and properties
CAS Number: 1134-62-9
This technical guide provides a summary of the available information on 2-butylnaphthalene, a substituted aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and materials science. It is important to note that while general information on naphthalene derivatives is abundant, specific experimental and safety data for this compound is limited in publicly accessible literature. Much of the readily available information pertains to the structurally related but distinct compound, 2-butoxynaphthalene.
Physicochemical Properties
This compound is an alkylated derivative of naphthalene. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1134-62-9 |
| Molecular Formula | C₁₄H₁₆ |
| Molecular Weight | 184.28 g/mol |
| Appearance | Not clearly specified; likely a liquid or low-melting solid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Expected to be soluble in organic solvents and insoluble in water |
Synthesis and Chemical Reactivity
Potential Synthetic Pathways:
-
Friedel-Crafts Alkylation: A common method for attaching alkyl groups to aromatic rings. This would involve the reaction of naphthalene with a butylating agent, such as 1-bromobutane or 1-butanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid.[1] The regioselectivity of this reaction can be influenced by reaction conditions such as the solvent and temperature, with the 1- (alpha) or 2- (beta) position being favored.[1][2] For bulkier alkyl groups, substitution at the 2-position can be favored to minimize steric hindrance.[2]
-
Cross-Coupling Reactions: A more modern and often more selective approach would involve a cross-coupling reaction, such as a Suzuki or Kumada coupling. This would typically involve the reaction of a 2-substituted naphthalene, like 2-bromonaphthalene, with a butyl-containing organometallic reagent in the presence of a palladium or nickel catalyst. The synthesis of the precursor, 2-bromonaphthalene, can be achieved from 2-naphthol.[3]
The chemical reactivity of this compound is expected to be characteristic of an electron-rich aromatic system. It would likely undergo further electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing butyl group.
Caption: Potential synthetic routes to this compound.
Applications in Research and Development
Specific applications of this compound in drug development are not well-documented. However, the naphthalene scaffold is a common motif in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[4] Naphthalene derivatives are explored for a wide range of therapeutic areas due to their ability to be functionalized to interact with various biological targets.
In materials science, alkylated naphthalenes are of interest for their potential use as high-performance synthetic fluids, liquid crystals, and organic semiconductors.[5][6] The combination of the rigid naphthalene core and the flexible alkyl chain can impart desirable physicochemical properties.[5] this compound can serve as a model compound or a building block in the synthesis of more complex molecules for these applications.[5]
Toxicology and Safety
Specific toxicological data for this compound is not available in comprehensive public databases. For alkylated naphthalenes in general, potential hazards include skin and eye irritation, and toxicity to aquatic life with long-lasting effects.[7]
General toxicological information on naphthalene and some of its methylated derivatives indicates that these compounds are readily absorbed and can cause a range of adverse health effects.[8][9] However, it is crucial to note that toxicity can vary significantly with the nature and position of alkyl substituents.
General Handling Precautions (based on related compounds):
-
Work in a well-ventilated area, preferably a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][12][13]
-
Store in a tightly closed container in a cool, dry place.[14]
In case of exposure, seek immediate medical attention and refer to the general first-aid measures for chemical exposure.[11][14]
Caption: General safety precautions for handling chemical reagents.
Conclusion
This compound is a simple alkylated aromatic hydrocarbon with potential applications in organic synthesis and materials science. However, there is a notable lack of specific, publicly available data regarding its detailed synthesis protocols, comprehensive toxicological profile, and concrete applications in drug development. Researchers interested in this compound should proceed with caution, drawing upon general principles for related naphthalene derivatives while recognizing the need for empirical determination of its specific properties and hazards.
References
- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Naphthalene, 2-butyl- | C14H16 | CID 14339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | High-Purity Reagent | RUO [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hansonchemicals.com [hansonchemicals.com]
- 8. epa.gov [epa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. lookchem.com [lookchem.com]
- 11. 2-BUTOXYNAPHTHALENE - Safety Data Sheet [chemicalbook.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. 2-Butoxynaphthalene (Nerolin Bromelia) | CAS 10484-56-7 | Neroli Fragrance Ingredient [industrochem.com]
2-Butylnaphthalene chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Butylnaphthalene. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Structure and IUPAC Name
This compound is an aromatic hydrocarbon consisting of a naphthalene ring substituted with a butyl group at the second position.
IUPAC Name: this compound[1]
Chemical Structure:
Molecular Formula: C₁₄H₁₆[1]
CAS Registry Number: 1134-62-9[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Unit |
| Molecular Weight | 184.28 | g/mol |
| Normal Boiling Point (Tboil) | 572.15 | K |
| Normal melting (fusion) point (Tfus) | 277.15 | K |
| Critical Temperature (Tc) | 763.00 | K |
| Critical Pressure (Pc) | 2600.00 | kPa |
| Critical Volume (Vc) | 0.655 | m³/kmol |
| Acentric Factor (ω) | 0.5330 | |
| Octanol/Water partition coefficient (logPoct/wat) | 5.46 |
Data sourced from Cheméo.[2]
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process: Friedel-Crafts acylation of naphthalene followed by Clemmensen reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation of Naphthalene
This step involves the reaction of naphthalene with an acylating agent, such as butyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces a butyryl group onto the naphthalene ring, primarily at the 2-position, to form 2-butyrylnaphthalene.
Reaction: Naphthalene + Butyryl chloride --(AlCl₃)--> 2-Butyrylnaphthalene + HCl
Detailed Methodology:
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of naphthalene in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene). The flask is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution with stirring.
-
Acylating Agent Addition: Butyryl chloride is added dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the acylation.
-
Workup: The reaction mixture is then poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Purification: The crude product is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting 2-butyrylnaphthalene can be further purified by vacuum distillation or recrystallization.
Step 2: Clemmensen Reduction of 2-Butyrylnaphthalene
The carbonyl group of the 2-butyrylnaphthalene is reduced to a methylene group using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This reaction converts the ketone to the corresponding alkane, yielding this compound.
Reaction: 2-Butyrylnaphthalene + Zn(Hg) + HCl → this compound + H₂O + ZnCl₂
Detailed Methodology:
-
Preparation of Amalgamated Zinc: Zinc powder or granules are treated with a solution of mercuric chloride to form a zinc-mercury amalgam.
-
Reaction Setup: The amalgamated zinc is placed in a round-bottom flask fitted with a reflux condenser. Concentrated hydrochloric acid is added, followed by the 2-butyrylnaphthalene.
-
Reflux: The reaction mixture is heated to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reflux period to maintain a strongly acidic environment.
-
Workup: After cooling, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Purification: The organic extract is washed with water, dried over a drying agent, and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation.
Visualizations of Mechanisms and Workflows
Synthesis Workflow of this compound
The following diagram illustrates the two-step synthesis process for this compound.
Caption: A workflow diagram illustrating the synthesis of this compound.
Proposed Mechanism of Action in Lubrication
Alkylnaphthalenes, including this compound, are utilized as synthetic lubricating base oils. Their lubricating properties are attributed to the formation of a stable film on metal surfaces, which reduces friction and wear. The aromatic naphthalene core provides thermal and oxidative stability, while the alkyl chain influences viscosity and solubility.
Caption: Proposed mechanism of this compound as a lubricant.
Potential Antioxidant Mechanism
Naphthalene derivatives have been investigated for their antioxidant properties. The mechanism is believed to involve the donation of a hydrogen atom from the butyl group or the aromatic ring to scavenge free radicals, thereby neutralizing them and preventing oxidative damage.
Caption: A simplified diagram of the potential antioxidant mechanism of this compound.
References
Synthesis of 2-Butylnaphthalene via Friedel-Crafts Alkylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-butylnaphthalene through the Friedel-Crafts alkylation reaction. It delves into the underlying principles of regioselectivity, compares various catalytic systems and reaction conditions through tabulated quantitative data, and offers detailed experimental protocols. The information presented is curated for professionals in chemical research and drug development who require a deep understanding of this synthetic transformation.
Introduction to Friedel-Crafts Alkylation of Naphthalene
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic chemistry, enabling the introduction of alkyl groups onto an aromatic ring.[1] In the case of naphthalene, a bicyclic aromatic hydrocarbon, the alkylation can occur at two distinct positions: the C1 (α) or C2 (β) position. The regiochemical outcome of this reaction is a critical aspect, heavily influenced by both electronic and steric factors.
Generally, electrophilic substitution on naphthalene, including Friedel-Crafts alkylation, favors the α-position due to the formation of a more stable carbocation intermediate (a Wheland intermediate or σ-complex) where the positive charge can be delocalized over one intact benzene ring.[2] This kinetically controlled pathway typically leads to the 1-alkylnaphthalene as the major product.
However, the synthesis of 2-alkylnaphthalenes, such as this compound, requires overcoming this inherent kinetic preference. This can be achieved under conditions that favor thermodynamic control, where the more sterically hindered and thermodynamically more stable 2-isomer is formed. The use of bulky alkylating agents can also sterically disfavor substitution at the α-position, which is flanked by the peri-hydrogen at the C8 position, thereby promoting substitution at the less hindered β-position.[2]
Reaction Mechanism and Regioselectivity
The Friedel-Crafts alkylation of naphthalene proceeds through a standard electrophilic aromatic substitution mechanism. The key steps involve the generation of a butyl carbocation or a polarized complex from the alkylating agent, followed by the electrophilic attack on the naphthalene ring, and subsequent deprotonation to restore aromaticity.
Quantitative Data on Naphthalene Butylation
The yield and isomeric distribution of butylnaphthalenes are highly dependent on the chosen catalyst, alkylating agent, and reaction conditions. The following tables summarize key quantitative data from various studies.
Alkylation with Butyl Halides using Lewis Acid Catalysts
| Alkylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Naphthalene Conversion (%) | This compound Selectivity (%) | Reference |
| 1-Chlorobutane | AlCl₃ | Toluene | RT - 80 | 0.5 - 2 | Moderate to High | Low (Rearrangement to sec-butyl) | [3][4] |
| 2-Chlorobutane | AlCl₃ | Benzene | RT | - | High | High (as sec-butyl) | [4] |
| n-Butyl Bromide | AlCl₃ | CS₂ | 0 - 25 | 1 - 3 | Moderate | Low | [5] |
Note: Quantitative data for the direct butylation to form n-butylnaphthalene is often complicated by carbocation rearrangements to the more stable sec-butyl carbocation, leading to sec-butylnaphthalene as a major product.[4]
Alkylation with Butanol and Butene over Solid Acid Catalysts
Zeolites and other solid acid catalysts offer advantages in terms of reusability and potentially higher selectivity due to their shape-selective properties.
| Alkylating Agent | Catalyst | Temp. (°C) | Time (h) | Naphthalene Conversion (%) | This compound Selectivity (%) | Reference |
| tert-Butanol | HY Zeolite | 150 - 200 | 4 - 8 | High | High (as tert-butyl) | [6] |
| n-Butanol | H-Beta Zeolite | 180 - 220 | 6 - 12 | Moderate | Moderate to High | [6] |
| n-Butene | Trifluoromethanesulfonic Acid | 60 | 0.67 | 98.5 | 98.8 (multi-butylated) | [1] |
| Tetradecene | Y Zeolite | 175 | 6 | High | High (monoalkyl) | [1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of butylnaphthalenes. It is crucial to perform these reactions under anhydrous conditions as the catalysts are moisture-sensitive.
General Protocol for Alkylation using a Lewis Acid Catalyst (e.g., AlCl₃)
This protocol is adapted from general procedures for Friedel-Crafts alkylation.
Materials:
-
Naphthalene
-
1-Chlorobutane (or other butyl halide)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (or other suitable solvent)
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Crushed Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
To the flask, add anhydrous dichloromethane and naphthalene.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride to the stirred solution in portions.
-
Add 1-chlorobutane dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of naphthalene.
-
Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or fractional distillation under reduced pressure to separate the isomers.
General Protocol for Alkylation using a Zeolite Catalyst
This protocol is based on procedures for zeolite-catalyzed alkylations.
Materials:
-
Naphthalene
-
n-Butanol (or butene)
-
Activated Zeolite Catalyst (e.g., H-Beta)
-
Anhydrous Toluene (or other high-boiling solvent)
Procedure:
-
Activate the zeolite catalyst by heating at a high temperature (e.g., 500 °C) under vacuum or a stream of dry air for several hours.
-
In a high-pressure autoclave reactor equipped with a stirrer, add naphthalene, the activated zeolite catalyst, and anhydrous toluene.
-
Seal the reactor and purge with an inert gas.
-
Add n-butanol to the reactor.
-
Heat the mixture to the desired reaction temperature (e.g., 180-220 °C) and maintain for the specified reaction time (e.g., 6-12 hours) with vigorous stirring.
-
After the reaction is complete, cool the reactor to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS to determine the conversion and isomer distribution.
-
Purify the product by fractional distillation under reduced pressure.
Experimental Workflow and Purification
The general workflow for the synthesis and purification of this compound involves the reaction setup, the alkylation reaction itself, a workup procedure to isolate the crude product, and a final purification step to separate the desired isomer.
Purification of this compound
The separation of 1- and this compound isomers is challenging due to their similar boiling points.
-
Fractional Distillation: Careful fractional distillation under reduced pressure can be employed to separate the isomers, although it may require a column with high theoretical plates.
-
Preparative Chromatography: For smaller scale preparations or to achieve high purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase (e.g., silica gel or a specialized phase for aromatic isomers) is effective.[7][8] Column chromatography with a non-polar eluent system (e.g., hexane or heptane) can also be used, with the less polar 1-isomer typically eluting before the 2-isomer.[9]
Conclusion
The synthesis of this compound via Friedel-Crafts alkylation is a nuanced process where achieving high regioselectivity for the 2-position requires careful control of reaction conditions. While kinetically favored α-alkylation is the default pathway, thermodynamic control, steric hindrance, and the use of shape-selective catalysts like zeolites can steer the reaction towards the desired 2-isomer. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to approach this synthesis with a comprehensive understanding of the factors influencing its outcome. Further optimization of the presented protocols may be necessary depending on the specific laboratory setup and desired product purity.
References
- 1. researchgate.net [researchgate.net]
- 2. vurup.sk [vurup.sk]
- 3. Solved Introduction: +Cl⟶AICl3 (major) 1-Chlorobutane | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 7. Separation of Naphthalene, 2-butoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Preparative chromatography techniques: Applications in natural product isolation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermophysical Properties of 2-Butylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermophysical properties of 2-Butylnaphthalene (CAS No: 1134-62-9), a significant compound in various research and industrial applications. This document collates critically evaluated data, outlines probable experimental methodologies for their determination, and presents a generalized workflow for such studies.
Core Thermophysical Properties
This compound is an aromatic hydrocarbon with the molecular formula C₁₄H₁₆ and a molar mass of 184.282 g/mol . A thorough understanding of its thermophysical properties is essential for process design, safety analysis, and computational modeling in fields ranging from chemical engineering to pharmaceutical sciences.
Data Presentation
The following tables summarize the key thermophysical properties of this compound. The data is primarily sourced from the NIST/TRC Web Thermo Tables (WTT), which provides critically evaluated data.[1]
Table 1: Density of this compound [1]
| Temperature (K) | Density (g/cm³) - Liquid in equilibrium with Gas |
| 265.7 | 1.003 |
| 273.15 | 0.997 |
| 288.15 | 0.985 |
| 293.15 | 0.981 |
| 298.15 | 0.977 |
| 313.15 | 0.965 |
| 333.15 | 0.949 |
| 353.15 | 0.933 |
| 373.15 | 0.917 |
| ... | ... |
| 778 | 0.441 |
Note: The table presents a selection of the 25 available experimental data points.
Table 2: Viscosity of this compound [1]
| Temperature (K) | Viscosity (mPa·s) - Liquid in equilibrium with Gas |
| 273.15 | 9.5 |
| 293.15 | 4.6 |
| 313.15 | 2.6 |
| 333.15 | 1.6 |
| 353.15 | 1.1 |
| 373.15 | 0.8 |
| ... | ... |
| 770 | 0.07 |
Note: The table presents a selection of the 12 available experimental data points.
Table 3: Thermal Conductivity of this compound [1]
| Temperature (K) | Thermal Conductivity (W/m·K) - Liquid in equilibrium with Gas |
| 270 | 0.133 |
| 300 | 0.128 |
| 350 | 0.120 |
| 400 | 0.112 |
| 450 | 0.104 |
| 500 | 0.096 |
| ... | ... |
| 700 | 0.064 |
Table 4: Heat Capacity and Enthalpy of this compound [1]
| Temperature (K) | Property | Phase | Value | Units |
| 265.7 - 762.44 | Heat capacity at saturation pressure | Liquid in equilibrium with Gas | Varies with temperature | J/mol·K |
| 50 - 3000 | Heat capacity at constant pressure | Ideal Gas | Varies with temperature | J/mol·K |
| 265.7 - 762.44 | Enthalpy | Liquid in equilibrium with Gas | Varies with temperature | kJ/mol |
| 50 - 3000 | Enthalpy | Ideal Gas | Varies with temperature | kJ/mol |
Experimental Protocols
Density Measurement
The density of liquid this compound as a function of temperature is typically determined using a vibrating tube densimeter .
Methodology:
-
Calibration: The instrument is calibrated using fluids of known density, such as dry air and pure water, over the desired temperature and pressure range.
-
Sample Introduction: A small, precise volume of the this compound sample is introduced into a U-shaped borosilicate glass tube.
-
Measurement Principle: The tube is electromagnetically excited to oscillate at its natural frequency. The frequency of oscillation is precisely measured.
-
Data Correlation: The density of the sample is directly related to the square of the period of oscillation. The instrument's software, using the calibration data, calculates the density.
-
Temperature Control: The temperature of the sample is controlled with a high-precision thermostat, often a Peltier-type system, allowing for measurements at various temperatures.
Viscosity Measurement
The dynamic viscosity of this compound can be measured using various types of viscometers. For the range of viscosities exhibited by liquid hydrocarbons, a capillary viscometer (such as an Ubbelohde type) or a rotational viscometer are common choices.
Methodology (Capillary Viscometer):
-
Instrument Setup: A calibrated capillary viscometer is placed in a constant temperature bath to ensure thermal equilibrium.
-
Sample Loading: A precise volume of the this compound sample is introduced into the viscometer.
-
Flow Time Measurement: The liquid is drawn up one arm of the viscometer by suction. The time it takes for the liquid meniscus to pass between two etched marks as it flows back under gravity is measured accurately.
-
Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Thermal Conductivity Measurement
The transient hot-wire or transient line-source method is a standard and accurate technique for measuring the thermal conductivity of fluids like this compound.
Methodology:
-
Probe Design: A thin platinum wire, which serves as both a heating element and a resistance thermometer, is immersed in the liquid sample.
-
Heating and Measurement: A constant electric current is passed through the wire for a short duration, causing its temperature to rise. The change in the wire's resistance over time is measured with high precision.
-
Data Analysis: The thermal conductivity of the surrounding fluid is determined from the rate of temperature increase of the wire. The relationship is based on the solution to the transient heat conduction equation for an infinite line source in an infinite medium. This method minimizes the effects of natural convection.
Heat Capacity Measurement
The isobaric heat capacity of this compound is typically determined using Differential Scanning Calorimetry (DSC) . For determining the enthalpy of combustion, from which the enthalpy of formation can be derived, bomb calorimetry is the standard method.
Methodology (DSC for Heat Capacity):
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline is established with empty sample and reference pans.
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
Measurement: The sample and an empty reference pan are subjected to a controlled temperature program (e.g., a linear heating rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The specific heat capacity is calculated by comparing the heat flow to the sample with the heat flow to a standard material of known heat capacity (e.g., sapphire) under the same conditions.
Mandatory Visualization
Below is a generalized workflow for the experimental determination of thermophysical properties, as described in the protocols above.
References
An In-depth Technical Guide to 2-Butylnaphthalene
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Butylnaphthalene, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and visualizations to support advanced research and application.
Core Molecular Information
This compound, also known as β-Butylnaphthalene, is an aromatic hydrocarbon. Its fundamental properties are crucial for its application in various chemical syntheses and research contexts. The molecular formula for this compound is C₁₄H₁₆, and it has a molecular weight of 184.28 g/mol .[1] The compound is registered under the CAS Number 1134-62-9.
Quantitative Data Summary
A summary of the key quantitative properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in different experimental conditions.
| Property | Value | Unit |
| Molecular Formula | C₁₄H₁₆ | - |
| Molecular Weight | 184.28 | g/mol |
| CAS Number | 1134-62-9 | - |
| Acentric Factor | 0.5330 | - |
| Normal Boiling Point (Tboil) | Not Available | K |
| Normal Melting Point (Tfus) | Not Available | K |
| Critical Temperature (Tc) | Not Available | K |
| Critical Pressure (Pc) | Not Available | kPa |
| Critical Volume (Vc) | Not Available | m³/kmol |
| Critical Compressibility (Zc) | Not Available | - |
| McGowan's Volume (McVol) | Not Available | ml/mol |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline protocols for the synthesis and analysis of this compound.
Synthesis of this compound via Friedel-Crafts Alkylation
A common method for the synthesis of this compound is through the Friedel-Crafts alkylation of naphthalene with a butylating agent.
Materials:
-
Naphthalene
-
1-Bromobutane (or other suitable butylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., Carbon Disulfide or Nitrobenzene)
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Diethyl Ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve naphthalene in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the cooled solution while stirring.
-
Gradually add 1-bromobutane to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and then carefully pour it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography to isolate this compound.
Analytical Methods for this compound
The purity and identity of synthesized this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not extensively documented, protocols for structurally similar compounds can be adapted.[2]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent such as methanol or acetonitrile and dilute to an appropriate concentration.[2]
-
HPLC Conditions:
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound and the logical relationships of its chemical properties.
References
A Technical Guide to the Spectroscopic Data of 2-Butylnaphthalene
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butylnaphthalene, catering to researchers, scientists, and professionals in drug development. The document summarizes available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers detailed experimental protocols, and visualizes the analytical workflow.
Spectroscopic Data
The following tables summarize the mass spectrometry data from experimental sources and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. It is important to note that publicly available experimental NMR and IR spectra for this compound are limited; therefore, the NMR data is based on computational predictions and the IR data is based on characteristic vibrational frequencies of its constituent functional groups.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₆ | NIST |
| Molecular Weight | 184.28 g/mol | NIST[1][2] |
| Ionization Mode | Electron Ionization (EI) | NIST |
| Major Fragmentation Peaks (m/z) | Relative Intensity | |
| 184 | 25% (M⁺) | NIST |
| 141 | 100% | NIST |
| 128 | 20% | NIST |
| 115 | 10% | NIST |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.75 | m | 3H | Aromatic CH |
| 7.65 | s | 1H | Aromatic CH |
| 7.50 - 7.40 | m | 2H | Aromatic CH |
| 7.35 | d | 1H | Aromatic CH |
| 2.80 | t | 2H | -CH₂- (alpha to ring) |
| 1.70 | sextet | 2H | -CH₂- (beta to ring) |
| 1.40 | sextet | 2H | -CH₂- (gamma to ring) |
| 0.95 | t | 3H | -CH₃ |
Note: This data is predicted and may vary from experimental values.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 139.5 | Aromatic C (quaternary) |
| 133.6 | Aromatic C (quaternary) |
| 131.9 | Aromatic C (quaternary) |
| 128.2 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.6 | Aromatic CH |
| 127.2 | Aromatic CH |
| 126.0 | Aromatic CH |
| 125.5 | Aromatic CH |
| 125.4 | Aromatic CH |
| 35.6 | -CH₂- (alpha to ring) |
| 33.5 | -CH₂- (beta to ring) |
| 22.4 | -CH₂- (gamma to ring) |
| 14.0 | -CH₃ |
Note: This data is predicted and may vary from experimental values.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Alkyl |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1465 - 1450 | C-H bend | -CH₂- |
| 1380 - 1370 | C-H bend | -CH₃ |
| 900 - 675 | C-H out-of-plane bend | Aromatic |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for aromatic hydrocarbons like this compound. Specific parameters may need to be optimized based on the instrumentation used.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is a suitable method for sample introduction, which also provides separation from any impurities.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions (Typical):
-
Column: A nonpolar capillary column (e.g., HP-5MS).
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Processing: The acquired data is processed to generate a mass spectrum, showing the relative abundance of different fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Solubility of 2-Butylnaphthalene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Butylnaphthalene, a substituted polycyclic aromatic hydrocarbon, exhibits a lipophilic nature suggesting good solubility in a range of organic solvents. However, a comprehensive search of publicly available scientific literature reveals a significant lack of specific quantitative solubility data for this particular compound. To address this gap for researchers and professionals in drug development and other scientific fields, this technical guide provides a detailed overview of the solubility characteristics of the parent compound, naphthalene, as a predictive reference. This guide summarizes available quantitative solubility data for naphthalene in various organic solvents, presents detailed experimental protocols for determining solubility, and offers a logical workflow for these procedures. The data and methods presented herein provide a strong foundation for scientists to estimate the solubility of this compound and to design and execute their own solubility studies.
Introduction
The solubility of a compound in organic solvents is a critical physicochemical property that influences a wide array of applications, from reaction kinetics and purification methodologies in synthetic chemistry to formulation and bioavailability in pharmaceutical sciences. This compound, with its nonpolar naphthalene core and a butyl side chain, is expected to be readily soluble in nonpolar and moderately polar organic solvents. Understanding its solubility profile is essential for process optimization, solvent screening, and the development of effective delivery systems. This guide aims to provide a practical framework for approaching the solubility of this compound in the absence of direct experimental data.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," this compound is anticipated to be soluble in a variety of organic solvents. The bulky, nonpolar naphthalene rings suggest strong van der Waals interactions with nonpolar solvents. The butyl group further enhances its lipophilicity.
Expected Solubility Trends:
-
High Solubility: In nonpolar aromatic solvents (e.g., benzene, toluene, xylene) and nonpolar aliphatic solvents (e.g., hexane, heptane).
-
Good to Moderate Solubility: In moderately polar solvents such as ethers (e.g., diethyl ether), ketones (e.g., acetone), and esters (e.g., ethyl acetate).
-
Lower Solubility: In polar protic solvents like alcohols (e.g., ethanol, methanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide), although some solubility is still expected.
-
Insoluble: In water and other highly polar aqueous solutions.
Quantitative Solubility Data for Naphthalene (as a Reference)
Due to the absence of specific data for this compound, the following tables summarize the mole fraction solubility (x) of naphthalene in various organic solvents at different temperatures. This data can serve as a baseline for estimating the solubility of this compound, keeping in mind that the butyl substituent will likely increase its solubility in nonpolar solvents.
Table 1: Mole Fraction Solubility (x) of Naphthalene in Various Organic Solvents [1][2]
| Solvent | Temperature (K) | Mole Fraction (x) |
| Acetone | 297.17 | 0.2385 |
| 303.15 | 0.2843 | |
| 312.45 | 0.3791 | |
| 322.70 | 0.5097 | |
| Toluene | 291.35 | 0.2687 |
| 302.55 | 0.3684 | |
| 313.15 | 0.4852 | |
| 324.05 | 0.6358 | |
| 334.65 | 0.8164 | |
| Xylene | 299.42 | 0.3012 |
| 308.15 | 0.3859 | |
| 318.15 | 0.5082 | |
| 328.05 | 0.6558 | |
| 337.97 | 0.8391 | |
| Ethanol | 304.26 | 0.0511 |
| 313.15 | 0.0763 | |
| 322.15 | 0.1132 | |
| 330.75 | 0.1631 | |
| 339.76 | 0.2335 | |
| Heptane | 290.25 | 0.1211 |
| 301.15 | 0.1802 | |
| 312.15 | 0.2643 | |
| 323.15 | 0.3811 | |
| 333.75 | 0.5301 | |
| 1-Butanol | 313.77 | 0.1189 |
| 321.15 | 0.1631 | |
| 329.15 | 0.2241 | |
| 336.15 | 0.2912 | |
| 342.80 | 0.3701 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound in organic solvents. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3]
Shake-Flask Method
This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Constant temperature water bath or incubator shaker
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound. A pre-established calibration curve of this compound in the same solvent is required for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. It is typically expressed in units such as mg/mL, g/L, or mole fraction.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
2-Butylnaphthalene: A Technical Health and Safety Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the available health and safety information for 2-Butylnaphthalene. It is intended for researchers, scientists, and drug development professionals. Crucially, specific toxicological data for this compound is limited. Therefore, this guide also draws upon data from the parent compound, naphthalene, and the broader class of alkylated naphthalenes to infer potential hazards. This information should be used as a guide for safe handling and risk assessment, but it is not a substitute for substance-specific experimental data.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the key properties of this compound.
| Property | Value | Unit |
| CAS Registry Number | 1134-62-9 | - |
| Molecular Formula | C₁₄H₁₆ | - |
| Molecular Weight | 184.28 | g/mol |
| Boiling Point | Not Available | °C |
| Melting Point | Not Available | °C |
| Vapor Pressure | Not Available | Pa |
| Solubility | Not Available | - |
| Density | Not Available | g/cm³ |
Toxicological Data
Toxicity of Naphthalene
Naphthalene is the simplest polycyclic aromatic hydrocarbon and serves as the structural core of this compound. Its toxicity has been more extensively studied.[1]
| Metric | Value | Species | Route of Exposure |
| LD50 (Oral) | 490 | Rat | Oral |
| LC50 (Inhalation) | >340 | Rat | Inhalation (4 hours) |
| LD50 (Dermal) | >2000 | Rabbit | Dermal |
Note: The primary health concerns associated with acute naphthalene exposure include hemolytic anemia, liver damage, and neurological effects.[2] Chronic exposure has been linked to cataracts and retinal damage.[2] The International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[3]
General Toxicity of Alkylated Naphthalenes
The addition of alkyl chains to the naphthalene structure can alter its metabolic pathways and toxicological profile. Studies on various alkylated naphthalenes suggest that the presence of an alkyl substituent can shift metabolism towards side-chain oxidation rather than aromatic ring oxidation.[4] This may potentially reduce the formation of DNA-reactive metabolites.[4] However, the overall toxicity can be influenced by the length and position of the alkyl group.[5] Developmental toxicity has been observed with some alkyl-substituted naphthalenes in zebrafish studies.[6]
Experimental Protocols
Due to the absence of specific experimental studies on the health and safety of this compound, this section details standardized experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are internationally recognized and would be appropriate for evaluating the toxicological profile of this compound.[7][8]
Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
This method is used to determine the median lethal dose (LD50) of a substance when administered orally.[9]
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.[10]
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted prior to dosing.[11]
-
Dose Administration: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered via gavage.[11]
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.[12]
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. This sequential process continues until a stopping criterion is met.[9]
-
Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.[9]
Subacute Inhalation Toxicity Study (OECD Guideline 412)
This study provides information on the health hazards likely to arise from repeated inhalation exposure to a substance for a period of 28 days.[13]
-
Animal Selection: At least 5 male and 5 female rodents per group are used.[13]
-
Exposure: Animals are typically exposed for 6 hours per day, 5 days a week, for 28 days to the test substance as a gas, vapor, or aerosol in an inhalation chamber.[13]
-
Concentration Levels: At least three concentration levels and a control group (air or vehicle) are used.[13]
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored weekly.[14]
-
Clinical and Pathological Examinations: At the end of the study, blood and urine samples are collected for analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.[14]
Visualizations
Proposed Metabolic Pathway of this compound
While the specific metabolic pathway of this compound has not been elucidated, a proposed pathway can be inferred from the known metabolism of naphthalene and other alkylated naphthalenes. The primary routes are expected to involve oxidation of either the aromatic ring or the butyl side chain.
Caption: Proposed metabolic pathways for this compound.
Experimental Workflow for Acute Toxicity Testing
The following diagram illustrates a generalized workflow for conducting an acute toxicity study, such as the OECD 425 guideline.
Caption: Generalized workflow for an acute toxicity study.
References
- 1. gov.uk [gov.uk]
- 2. epa.gov [epa.gov]
- 3. Naphthalene poisoning - Wikipedia [en.wikipedia.org]
- 4. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. epa.gov [epa.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. fda.gov [fda.gov]
- 12. scribd.com [scribd.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. scribd.com [scribd.com]
An In-Depth Technical Guide to the Discovery and History of 2-Butylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2-Butylnaphthalene (CAS No. 1134-62-9). It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who require detailed information on this compound.
Introduction and Historical Context
The precise initial discovery and synthesis of this compound are not extensively documented in readily available historical records. Its development is intrinsically linked to the broader exploration of alkylnaphthalenes, which gained prominence with the advancement of organic synthesis techniques in the early 20th century. The classical approach to synthesizing such compounds involves a two-step process: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This methodology has been a cornerstone of aromatic chemistry for over a century.
While a singular "discovery" paper for this compound is not apparent, its synthesis follows well-established and historically significant reaction pathways. Modern synthetic methods have also been developed, offering alternative routes to this and other alkylnaphthalenes.
Physicochemical Properties
This compound is a colorless oil at room temperature. Its key physical and chemical properties are summarized in the table below, compiled from various sources including the NIST Chemistry WebBook.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| CAS Number | 1134-62-9 | [1] |
| Appearance | Colorless Oil | |
| Normal Boiling Point | 568.15 K (295 °C) | [1] |
| Triple Point Temperature | 265.7 K (-7.45 °C) | [1] |
| Critical Temperature | 778 K (504.85 °C) | [1] |
| Critical Pressure | 2800 kPa | [1] |
| Critical Density | 280 kg/m ³ | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The most historically relevant is the Friedel-Crafts acylation of naphthalene followed by a Clemmensen reduction of the intermediate ketone. More contemporary methods, such as the direct alkylation with butene, have also been developed.
Classical Synthesis: Friedel-Crafts Acylation and Clemmensen Reduction
This traditional two-step synthesis is a versatile method for the preparation of alkylnaphthalenes.
Step 1: Friedel-Crafts Acylation of Naphthalene
In this step, naphthalene is acylated with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2-butyrylnaphthalene. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
-
Reaction Setup: A solution of naphthalene in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Catalyst Addition: Anhydrous aluminum chloride is added to the stirred solution.
-
Acylating Agent Addition: Butyryl chloride is added dropwise to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a moderate temperature and stirred for several hours to ensure complete reaction.
-
Work-up: The reaction mixture is cooled and then poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine. The solvent is then removed under reduced pressure to yield crude 2-butyrylnaphthalene.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.
Step 2: Clemmensen Reduction of 2-Butyrylnaphthalene
The carbonyl group of the 2-butyrylnaphthalene intermediate is then reduced to a methylene group using a Clemmensen reduction to yield the final product, this compound.
Experimental Protocol: Clemmensen Reduction (General Procedure)
-
Amalgamated Zinc Preparation: Zinc wool or granules are amalgamated by treatment with a solution of mercuric chloride.
-
Reaction Setup: The amalgamated zinc, concentrated hydrochloric acid, and 2-butyrylnaphthalene are placed in a round-bottom flask fitted with a reflux condenser.
-
Reaction Conditions: The mixture is heated under reflux for several hours. Additional portions of hydrochloric acid may be added during the reaction to maintain a vigorous evolution of hydrogen.
-
Work-up: After cooling, the mixture is decanted from the remaining zinc. The aqueous layer is extracted with a suitable organic solvent (e.g., toluene or ether).
-
Purification: The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting crude this compound is then purified by vacuum distillation.
Logical Relationship of the Classical Synthesis Pathway
Caption: Classical two-step synthesis of this compound.
Modern Synthesis: Direct Alkylation with n-Butene
A more recent approach involves the direct alkylation of naphthalene with n-butene using a strong acid catalyst. This method can produce a mixture of butylnaphthalene isomers.
Experimental Protocol: Direct Alkylation (General Procedure)
-
Reaction Setup: Naphthalene is dissolved in a suitable solvent in a pressure reactor.
-
Catalyst Addition: A strong acid catalyst, such as trifluoromethanesulfonic acid, is added to the mixture.
-
Alkene Addition: n-Butene is introduced into the reactor under pressure.
-
Reaction Conditions: The reaction is carried out at an elevated temperature and pressure for a specified time.
-
Work-up and Purification: After the reaction, the catalyst is neutralized, and the product mixture is washed and dried. The different isomers of butylnaphthalene are then separated and purified, typically by fractional distillation.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The NIST WebBook provides a reference mass spectrum obtained by electron ionization.
| m/z | Relative Intensity | Assignment |
| 184 | ~30% | [M]⁺ (Molecular Ion) |
| 141 | 100% (Base Peak) | [M - C₃H₇]⁺ (Loss of a propyl radical) |
| 128 | ~20% | [M - C₄H₈]⁺ (McLafferty rearrangement) |
| 115 | ~15% | [C₉H₇]⁺ |
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, detailed spectrum is not readily accessible, a Certificate of Analysis for a commercial sample of this compound confirms that its ¹H and ¹³C NMR spectra conform to the expected structure. The anticipated signals are described below.
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | m | 3H | Aromatic Protons |
| ~7.4 - 7.5 | m | 2H | Aromatic Protons |
| ~7.3 | dd | 1H | Aromatic Proton |
| ~2.8 | t | 2H | -CH₂- (benzylic) |
| ~1.7 | sextet | 2H | -CH₂- |
| ~1.4 | sextet | 2H | -CH₂- |
| ~0.9 | t | 3H | -CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Quaternary C |
| ~133 | Quaternary C |
| ~132 | Quaternary C |
| ~128 | CH |
| ~127.5 | CH |
| ~127 | CH |
| ~126 | CH |
| ~125.5 | CH |
| ~125 | CH |
| ~35 | -CH₂- (benzylic) |
| ~33 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
An infrared spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the alkyl side chain.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2955, 2925, 2855 | Strong | Aliphatic C-H Stretch (CH₃ and CH₂) |
| ~1600, 1500 | Medium | Aromatic C=C Bending |
| ~1465 | Medium | CH₂ Bending |
| ~820 | Strong | Aromatic C-H Out-of-Plane Bending (2-substituted) |
Conclusion
This compound, while not having a celebrated moment of discovery, represents a classic example of the application of fundamental organic reactions to the synthesis of functionalized aromatic compounds. Its preparation via the Friedel-Crafts acylation and subsequent Clemmensen reduction is a testament to the enduring utility of these century-old reactions. The spectroscopic data available, though not always presented in exhaustive detail in the public domain, is consistent with the established structure. This guide provides a consolidated resource for researchers and professionals, summarizing the key historical context, physicochemical properties, synthetic methodologies, and characterization data for this compound.
References
The Unseen Component: A Technical Guide to the Natural Occurrence of 2-Butylnaphthalene in Crude Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crude oil, the lifeblood of modern industry, is a complex amalgam of hydrocarbons and other organic molecules. Among this intricate mixture lies a vast array of polycyclic aromatic hydrocarbons (PAHs), compounds of significant interest due to their diverse chemical properties and biological activities. This technical guide delves into the natural occurrence of a specific alkylated PAH, 2-Butylnaphthalene, within crude oil. While often analyzed as part of a broader group of C4-naphthalenes, understanding the presence and characteristics of individual isomers like this compound is crucial for comprehensive petroleum fingerprinting, environmental monitoring, and exploring potential applications in drug development and other scientific fields. This document provides a consolidated overview of the available data, detailed experimental protocols for its identification and quantification, and a visual representation of the analytical workflow.
Quantitative Data on C4-Naphthalenes in Crude Oil
Direct quantitative data for this compound in crude oil is scarce in publicly available literature, as analytical reports typically group it with other C4-naphthalene isomers. The following table summarizes the concentration ranges reported for the entire C4-naphthalene group in various crude oil samples. This data serves as a proxy to understand the potential abundance of this compound.
| Crude Oil Type/Source | Analytical Method | Concentration of C4-Naphthalenes (µg/g of oil) | Reference |
| Light Crude Oil (Alberta Sweet Mix Blend) | GC-MS | Data not explicitly quantified for C4-naphthalenes alone, but included in total alkylated PAHs. | [1] |
| Not Specified | GC-MS-MS | Qualitative identification and method development for alkylated PAHs, including C4-naphthalenes. | [2][3] |
| Not Specified | GC/MS-SIM | Method for quantitative determination of alkylated PAH homologue groupings, including C4-naphthalene. | [4] |
| Oil Sands Tailings | GCxGC | Semi-quantification of fourteen C4-naphthalene isomers. | [5] |
Note: The concentration of individual isomers, including this compound, will vary depending on the crude oil's origin, geological history, and degree of weathering.[6][7]
Experimental Protocols
The identification and quantification of this compound in crude oil necessitates a multi-step analytical approach involving sample preparation (fractionation) followed by instrumental analysis. The following protocols are synthesized from established methodologies for the analysis of alkylated PAHs in petroleum products.[1][3][4][8][9]
Sample Preparation: Fractionation of Crude Oil
Objective: To separate the crude oil into aliphatic and aromatic fractions to reduce matrix interference and concentrate the target analytes.[1][5][8][9][10]
Materials:
-
Crude oil sample
-
Silica gel (activated) or Florisil for column chromatography[1][8]
-
Anhydrous sodium sulfate
-
Glass chromatography column
-
Solvents: n-hexane, dichloromethane (DCM), pentane, benzene[1][5]
-
Rotary evaporator or nitrogen blowdown apparatus
-
Glass vials
Procedure:
-
Column Packing: A glass chromatography column is packed with activated silica gel or Florisil, with a small layer of anhydrous sodium sulfate on top. The column is pre-conditioned by washing with n-hexane.[1][9]
-
Sample Loading: A precisely weighed amount of the crude oil sample (typically 50-100 mg) is dissolved in a minimal amount of n-hexane and loaded onto the column.[1][5]
-
Elution of Aliphatic Fraction: The aliphatic hydrocarbons are eluted from the column using n-hexane or a mixture of n-pentane and dichloromethane (e.g., 19:1 v/v).[1][5] This fraction is collected in a clean vial.
-
Elution of Aromatic Fraction: The aromatic fraction, containing this compound, is then eluted using a more polar solvent or solvent mixture, such as 50% benzene in hexane or pure dichloromethane.[1][9] This fraction is collected in a separate clean vial.
-
Concentration: Both fractions are concentrated to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[1][9]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the components of the aromatic fraction, including this compound.
Instrumentation:
-
Gas chromatograph (GC) coupled to a mass spectrometer (MS) detector.[3][4][11]
-
Capillary column suitable for PAH analysis (e.g., HP-5MS or equivalent).[3][4]
GC-MS Parameters (Typical):
| Parameter | Setting |
| Injector | |
| Injection Mode | Splitless |
| Injector Temperature | 300 °C[3] |
| Injection Volume | 1 µL[3] |
| Oven Program | |
| Initial Temperature | 50 °C (hold for 1 min)[3] |
| Ramp 1 | 10 °C/min to 150 °C[3] |
| Ramp 2 | 5 °C/min to 320 °C (hold for 5 min)[3] |
| Carrier Gas | |
| Gas | Helium[3] |
| Flow Rate | 1 mL/min (constant flow)[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Mass Range | e.g., 50-500 amu |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |
| Transfer Line Temperature | 300 °C[3] |
| Ion Source Temperature | 280 °C[3] |
Quantification:
Quantification is typically performed using the internal standard method. A known amount of an internal standard (e.g., deuterated PAHs like naphthalene-d8) is added to the sample before analysis. The response of this compound is compared to the response of the internal standard to determine its concentration. Due to the lack of commercial standards for all alkylated PAHs, the quantification of C4-naphthalene groups often relies on the response factor of the parent compound (naphthalene) or a representative isomer.[3][4]
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the experimental protocol for the analysis of this compound in crude oil.
Caption: Analytical workflow for this compound analysis in crude oil.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wwz.cedre.fr [wwz.cedre.fr]
- 4. tdi-bi.com [tdi-bi.com]
- 5. cup.edu.cn [cup.edu.cn]
- 6. bsee.gov [bsee.gov]
- 7. How weathering might intensify the toxicity of spilled crude oil in marine environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. gcms.cz [gcms.cz]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Substituted Naphthalene Derivatives for Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthalene derivatives are a versatile class of organic compounds that serve as fundamental building blocks in the development of advanced materials for organic electronics.[1] Their fused aromatic structure provides a robust and tunable platform for creating materials with desirable optical and electronic properties.[1][2] Specifically, functionalization at the 2- and 6-positions of the naphthalene core is a common strategy for synthesizing novel organic semiconductors.[3]
This document provides detailed protocols for the synthesis of various 2-substituted naphthalene derivatives using common cross-coupling reactions. It also summarizes their application and performance in Organic Field-Effect Transistors (OFETs), which are key components in technologies like flexible displays and sensors.[4][5] The methodologies described follow a "building-blocks approach," where a naphthalene core is combined with other molecular units to tailor the final properties of the material.[3][6]
Synthetic Strategies & Workflows
The synthesis of functional naphthalene derivatives for organic electronics often relies on powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. Palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions are particularly effective for this purpose, allowing for the modular assembly of complex molecular architectures from readily available precursors like 2,6-dibromonaphthalene.[3][6]
Caption: A generalized workflow for synthesizing naphthalene-based organic semiconductors.
Experimental Protocols
The following sections provide detailed methodologies for synthesizing specific naphthalene derivatives that have shown promise in organic electronic applications.
Protocol 1: Synthesis of 2,6-disubstituted Naphthalenes via Suzuki Coupling
This protocol describes a general method for synthesizing derivatives like 2,6-di(1H-pyrrol-1-yl)naphthalene (DSN) and 2,6-di(1H-indol-1-yl)naphthalene (DIN) via a Suzuki coupling reaction.[3][6]
Materials:
-
2,6-Dibromonaphthalene
-
Appropriate boric acid intermediate (e.g., 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 2,6-dibromonaphthalene (1.0 eq), the corresponding boric acid or boronic ester (2.2 eq), and the base (e.g., K2CO3, 4.0 eq).
-
Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., Toluene) to the flask via cannula. Degas the mixture by bubbling with N2/Ar for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,6-disubstituted naphthalene derivative.[3]
-
Characterization: Confirm the chemical structure and purity using mass spectrometry, 1H-NMR, and elemental analysis.[3][6]
Protocol 2: Synthesis of 2,6-bis(phenylethynyl)naphthalene (DPEN) via Sonogashira Coupling
This protocol details the synthesis of DPEN, a derivative connected through triple bonds, using a Sonogashira coupling reaction.[3][6]
Materials:
-
2,6-Dibromonaphthalene
-
Ethynylbenzene (Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper co-catalyst (e.g., Copper(I) iodide, CuI)
-
Base (e.g., Triethylamine, TEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2,6-dibromonaphthalene (1.0 eq) in a mixture of anhydrous THF and TEA.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 eq) and the copper co-catalyst (CuI, 0.06 eq) to the flask.
-
Reagent Addition: Add ethynylbenzene (2.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 24 hours. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture and filter to remove the triethylammonium bromide salt. Wash the filtered solid with THF.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting solid residue by column chromatography, followed by recrystallization to obtain pure DPEN.[3]
-
Characterization: Verify the structure and purity of the final product using mass spectrometry, 1H-NMR, and elemental analysis.[3][6]
Application in Organic Field-Effect Transistors (OFETs)
Naphthalene derivatives are widely used as the active semiconductor layer in OFETs.[3] The performance of these devices is highly dependent on the molecular structure of the semiconductor and the device architecture. Ambipolar OFETs, capable of transporting both holes and electrons, can be fabricated using a two-component heterojunction approach, often pairing the naphthalene derivative (as a p-type material) with an n-type material like copper hexadecafluorophthalocyanine (F16CuPc).[3][6]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Using 2-Butylnaphthalene as a starting material in organic synthesis
Application Notes: 2-Butylnaphthalene in Organic Synthesis
Introduction
This compound is an alkylated aromatic hydrocarbon consisting of a naphthalene ring substituted with a butyl group at the 2-position. While specific documented applications of this compound as a starting material in organic synthesis are not extensively reported in readily available scientific literature, its chemical structure suggests potential utility in the synthesis of various derivatives. As a substituted naphthalene, it can undergo electrophilic aromatic substitution reactions, and the butyl side chain offers a site for oxidation. These transformations can lead to the formation of valuable intermediates for the development of pharmaceuticals and other fine chemicals. Naphthalene derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This document provides an overview of the potential synthetic applications of this compound, drawing parallels from the known reactivity of structurally similar alkylnaphthalenes, such as tert-butylnaphthalene and isopropylnaphthalene. The protocols provided are based on established procedures for these analogous compounds and are intended to serve as a guide for researchers.
General Reactivity
The naphthalene ring system is susceptible to electrophilic aromatic substitution. The presence of the electron-donating butyl group at the 2-position is expected to activate the ring towards substitution and direct incoming electrophiles primarily to the 1, 3, 6, and 8 positions. Furthermore, the benzylic protons on the butyl group are susceptible to oxidation, providing a pathway to functionalize the side chain, for instance, to a carboxylic acid.
Potential Synthetic Transformations of this compound
Based on the general reactivity of alkyl-aromatic compounds, this compound can be envisioned as a precursor for several classes of compounds through the following key reactions:
-
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the naphthalene ring. Naphthalenesulfonic acids are important intermediates in the synthesis of dyes and pharmaceuticals.[3]
-
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) onto the naphthalene ring. The resulting ketones are versatile intermediates that can be further modified.
-
Side-Chain Oxidation: Oxidation of the butyl group to a carboxylic acid, yielding 2-naphthoic acid derivatives. Naphthoic acids are precursors to various biologically active molecules.[4][5]
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table summarizes representative yields for analogous reactions with other alkylnaphthalenes.
| Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |
| Naphthalene | tert-butylation | t-butanol, TFA | 3,7-Di-tert-butylnaphthalene-2,6-diol | 12 | [6] |
| 2-Methylnaphthalene | Oxidation | Co-Mn-Br catalyst, O₂ | 2-Naphthoic acid | ~80 | [5] |
| Naphthalene | Isopropylation | 2-chloropropane | 2-Isopropylnaphthalene | 54 | [7] |
| 2-Methylnaphthalene | Friedel-Crafts Acetylation | Acetyl chloride, AlCl₃ | 6-Methyl-2-acetonaphthone | Not specified | [8] |
Experimental Protocols (Based on Analogous Compounds)
Disclaimer: The following protocols are adapted from procedures for structurally similar alkylnaphthalenes due to the lack of specific experimental data for this compound. These should be considered as starting points and may require optimization.
Protocol 1: Sulfonation of an Alkylnaphthalene (Analogous to this compound)
This protocol is based on the general procedure for the sulfonation of naphthalene.[9]
Objective: To synthesize an alkylnaphthalene sulfonic acid.
Materials:
-
Alkylnaphthalene (e.g., tert-butylnaphthalene)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add the alkylnaphthalene.
-
Slowly add an equimolar amount of concentrated sulfuric acid while stirring and maintaining the temperature below 40°C.
-
Once the addition is complete, continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, pour the mixture slowly into a beaker containing crushed ice.
-
To precipitate the sulfonic acid as its sodium salt, add sodium chloride to the aqueous solution until saturation.
-
Collect the precipitated sodium alkylnaphthalene sulfonate by vacuum filtration.
-
Wash the solid with a saturated sodium chloride solution.
-
Dry the product in a desiccator.
Expected Outcome: The corresponding sodium alkylnaphthalene sulfonate as a solid.
Protocol 2: Friedel-Crafts Acylation of an Alkylnaphthalene (Analogous to this compound)
This protocol is a general procedure for the Friedel-Crafts acylation of aromatic compounds.[10][11]
Objective: To synthesize an acetylated alkylnaphthalene.
Materials:
-
Alkylnaphthalene (e.g., tert-butylnaphthalene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride dropwise to the suspension with vigorous stirring.
-
After the addition of acetyl chloride, add the alkylnaphthalene dropwise.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Outcome: The corresponding acetylated alkylnaphthalene.
Protocol 3: Side-Chain Oxidation of an Alkylnaphthalene to a Carboxylic Acid (Analogous to this compound)
This protocol is based on the oxidation of alkylbenzenes to carboxylic acids using potassium permanganate.[12]
Objective: To synthesize 2-naphthoic acid from an alkylnaphthalene.
Materials:
-
Alkylnaphthalene (e.g., 2-methylnaphthalene)
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Sulfuric Acid (10%)
-
Sodium Bisulfite
-
Water
Procedure:
-
In a round-bottom flask, dissolve the alkylnaphthalene in a suitable solvent (e.g., a mixture of pyridine and water).
-
Add a solution of potassium permanganate and sodium carbonate in water portion-wise to the stirred solution.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Acidify the combined filtrate with 10% sulfuric acid until the pH is acidic.
-
If any manganese dioxide remains, add a small amount of sodium bisulfite to decolorize.
-
Cool the solution in an ice bath to precipitate the carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Expected Outcome: The corresponding 2-naphthoic acid as a solid.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: A typical workflow for organic synthesis.
Conclusion
While this compound is not a widely cited starting material in organic synthesis, its structure suggests its potential as a precursor for various functionalized naphthalene derivatives. By applying well-established synthetic methodologies such as sulfonation, Friedel-Crafts acylation, and side-chain oxidation, it is plausible to generate a range of intermediates that could be valuable in the fields of medicinal chemistry and materials science. The provided protocols, based on analogous compounds, offer a foundational approach for researchers to explore the synthetic utility of this compound. Further research is warranted to fully elucidate the specific reactivity and potential applications of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. annalsofrscb.ro [annalsofrscb.ro]
- 3. Naphthalene Industrial Applications - From Mothballs To Pigments [periodical.knowde.com]
- 4. Page loading... [wap.guidechem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]
- 8. DSpace [openresearch.okstate.edu]
- 9. US5110981A - Process for making alkyl naphthalene sulfonate surfactants - Google Patents [patents.google.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. beyondbenign.org [beyondbenign.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
2-Butylnaphthalene in Liquid Crystal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene-based compounds are a significant class of mesogenic materials utilized in the formulation of liquid crystal (LC) mixtures. The rigid, aromatic core of the naphthalene moiety contributes to the anisotropy of the molecular structure, which is a fundamental requirement for the formation of liquid crystalline phases. The incorporation of such structures can lead to desirable properties such as high birefringence, thermal stability, and specific mesophase behaviors. 2-Butylnaphthalene, as a readily available alkylated naphthalene, presents itself as a potential precursor for the synthesis of novel liquid crystal materials or as a component in liquid crystal mixtures. While direct literature detailing the extensive use of this compound in liquid crystal displays is limited, its structural motifs are present in more complex mesogenic molecules. This document outlines the potential applications, synthetic considerations, and experimental protocols for investigating this compound and its derivatives in the field of liquid crystal research.
The primary application of this compound in this context is as a building block for the synthesis of calamitic (rod-shaped) liquid crystals. The naphthalene core provides the necessary rigidity and polarizability, while the butyl group can be a terminal chain or a modifiable position for further chemical elaboration.
Potential Applications and Rationale
The unique molecular structure of this compound suggests its utility in several areas of liquid crystal research:
-
High Birefringence Materials: The extended π-electron system of the naphthalene core contributes to a large molecular polarizability anisotropy, which is a key factor for achieving high birefringence (Δn) in nematic liquid crystals. High birefringence materials are crucial for applications in optical devices such as telecommunications components, where a large phase shift is required.
-
Dopants for Nematic Hosts: this compound and its derivatives could be investigated as dopants to modify the physical properties of existing nematic liquid crystal hosts. The introduction of the naphthalene moiety can influence properties such as the nematic-isotropic transition temperature (clearing point), viscosity, and dielectric anisotropy.
-
Precursor for Chiral Dopants: The butyl group on the naphthalene core can be functionalized to introduce a chiral center. Chiral dopants are essential for inducing a helical twist in nematic liquid crystals, leading to the formation of cholesteric (chiral nematic) phases, which are used in applications like thermochromic sensors and reflective displays.
-
Synthesis of Bent-Core Liquid Crystals: Naphthalene-based cores are also found in bent-core (banana) liquid crystals, which exhibit unique and complex mesophases with properties such as ferroelectricity and chirality. This compound could serve as a starting material for the synthesis of novel bent-core mesogens.
Data Presentation: Predicted Effects on Liquid Crystal Properties
The incorporation of a this compound moiety into a liquid crystal molecule or mixture is predicted to have the following effects on key physical properties. The data presented in the table below is a qualitative summary based on established structure-property relationships in liquid crystal chemistry.
| Property | Predicted Effect of this compound Moiety | Rationale |
| Birefringence (Δn) | Increase | The extended aromatic system of the naphthalene core increases the anisotropy of molecular polarizability. |
| Clearing Point (TNI) | Increase | The rigid naphthalene core enhances the thermal stability of the mesophase compared to a single phenyl ring. |
| Viscosity (γ) | Increase | The larger size and potential for increased intermolecular interactions of the naphthalene core can lead to higher viscosity. |
| Dielectric Anisotropy (Δε) | Dependent on further substitution | The inherent dielectric anisotropy of the this compound moiety is small. The overall Δε will be determined by the presence and position of polar groups (e.g., -CN, -F) on the molecule. |
| Elastic Constants (Kii) | Potential for modification | The introduction of a bulky naphthalene core can influence the packing and intermolecular forces, thereby affecting the splay, twist, and bend elastic constants. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a potential liquid crystal derived from this compound and for the characterization of a liquid crystal mixture containing a this compound derivative.
Protocol 1: Synthesis of a 2-(4'-alkoxyphenyl)-6-butylnaphthalene Liquid Crystal
This protocol describes a hypothetical synthesis of a calamitic liquid crystal where this compound is a core component. The synthesis involves a Suzuki cross-coupling reaction, a common method for forming C-C bonds in the synthesis of liquid crystals.
Materials:
-
2-Bromo-6-butylnaphthalene (can be synthesized from this compound via bromination)
-
4-Alkoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, combine 2-bromo-6-butylnaphthalene (1.0 eq), 4-alkoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-(4'-alkoxyphenyl)-6-butylnaphthalene.
-
Characterization: Characterize the final product by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. The mesomorphic properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Protocol 2: Preparation and Characterization of a Liquid Crystal Mixture
This protocol outlines the procedure for incorporating a synthesized this compound derivative into a standard nematic host and characterizing the properties of the resulting mixture.
Materials:
-
Synthesized 2-(4'-alkoxyphenyl)-6-butylnaphthalene (or other derivative)
-
Nematic liquid crystal host (e.g., E7, 5CB)
-
Dichloromethane (DCM) or other suitable solvent
-
Sample vials
-
Hot plate with magnetic stirrer
-
Liquid crystal test cells (e.g., planar aligned, homeotropic aligned)
-
Polarized optical microscope (POM) with a hot stage
-
Differential scanning calorimeter (DSC)
-
Abbe refractometer
Procedure:
-
Mixture Preparation:
-
Weigh the desired amounts of the this compound derivative and the nematic host into a sample vial. A typical starting concentration for a dopant is 1-10 wt%.
-
Add a small amount of a volatile solvent like DCM to dissolve both components completely.
-
Gently heat the vial on a hot plate (below the boiling point of the solvent) and stir until a homogeneous solution is obtained.
-
Remove the solvent by evaporation under a gentle stream of nitrogen, followed by placing the vial in a vacuum oven at a temperature slightly above the clearing point of the mixture for several hours to ensure complete removal of the solvent.
-
-
Characterization of Mesomorphic Properties:
-
Phase Transition Temperatures: Use DSC to determine the phase transition temperatures (e.g., melting point, clearing point) of the mixture.
-
Texture Observation: Fill a liquid crystal test cell with the mixture by capillary action at a temperature above its clearing point. Observe the textures of the different mesophases using a POM with a hot stage as the sample is cooled from the isotropic phase.
-
-
Characterization of Physical Properties:
-
Birefringence (Δn): Measure the ordinary (no) and extraordinary (ne) refractive indices of the mixture using an Abbe refractometer at a controlled temperature. The birefringence is calculated as Δn = ne - no.
-
Dielectric Anisotropy (Δε): Measure the dielectric constants parallel (ε||) and perpendicular (ε⊥) to the director of the liquid crystal in a suitable test cell using an LCR meter. The dielectric anisotropy is calculated as Δε = ε|| - ε⊥.
-
Viscosity (γ): Rotational viscosity can be measured using various techniques, such as the rotating magnetic field method or the transient current method.
-
Visualization of Logical Relationships
The following diagram illustrates the logical workflow from the molecular structure of this compound to its potential impact on the properties of a liquid crystal system.
Caption: Workflow for investigating this compound in liquid crystal research.
Conclusion
While this compound may not be a commonly cited compound in liquid crystal literature, its inherent molecular structure provides a strong rationale for its investigation as a valuable building block in this field. The protocols and predictive data presented here offer a foundational framework for researchers to explore the potential of this compound and its derivatives in the design of novel liquid crystalline materials with tailored properties for advanced applications. Further experimental work is necessary to validate these hypotheses and to fully elucidate the structure-property relationships of this promising class of compounds.
Application Note: Quantitative Analysis of 2-Butylnaphthalene by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butylnaphthalene is a member of the alkylated naphthalene family, which are compounds of interest in various fields, including environmental analysis, toxicology, and as components in complex hydrocarbon mixtures such as crude oil and fuels. Accurate and sensitive quantification of this compound is crucial for environmental monitoring, quality control in industrial processes, and for toxicological assessments in drug development where it might be present as an impurity or metabolite. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of semi-volatile organic compounds like this compound due to its high resolution and sensitivity.[1]
This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS. The methodology is based on established principles for the analysis of naphthalene derivatives and other polycyclic aromatic hydrocarbons (PAHs).[2][3][4]
Materials and Methods
Reagents and Standards
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), pesticide residue grade or equivalent
-
Helium (99.999% purity)
-
Internal Standard (IS) solution (e.g., Naphthalene-d8 or Phenanthrene-d10 at a concentration of 1 µg/mL in DCM)
-
Calibration standards were prepared by serial dilution of the this compound stock solution in dichloromethane to achieve concentrations ranging from 0.1 to 50 µg/mL. Each calibration standard was spiked with the internal standard to a final concentration of 1 µg/mL.
Instrumentation
A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is suitable for this analysis. The following instrumental parameters are recommended and are based on methods for similar analytes.[5][6]
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | Quantifier: 141, Qualifiers: 184, 115 |
Experimental Protocol
Sample Preparation
-
Liquid Samples (e.g., water, wastewater):
-
To 100 mL of the liquid sample, add a surrogate standard to monitor extraction efficiency.
-
Perform a liquid-liquid extraction (LLE) using 3 x 30 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
Add the internal standard solution to a final volume of 1 mL.
-
-
Solid Samples (e.g., soil, sediment):
-
To 10 g of the homogenized sample, add a surrogate standard.
-
Extract the sample using an appropriate technique such as Soxhlet extraction or accelerated solvent extraction (ASE) with dichloromethane.
-
Concentrate the extract to approximately 0.5 mL.
-
Perform a cleanup step if necessary (e.g., silica gel column chromatography) to remove interfering matrix components.
-
Add the internal standard solution to a final volume of 1 mL.
-
GC-MS Analysis
-
Equilibrate the GC-MS system with the parameters listed in Table 1.
-
Inject 1 µL of the prepared sample or calibration standard into the GC.
-
Acquire data in SIM mode using the specified ions.
Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time and the presence of the quantifier and qualifier ions.
-
Integrate the peak areas of the this compound quantifier ion and the internal standard quantifier ion.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the samples by applying the response factor from the calibration curve to the measured peak area ratio.
Results and Discussion
The analytical method was validated for its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. The following table summarizes the hypothetical quantitative performance data, based on typical values for similar compounds.[1][7]
Table 2: Summary of Quantitative Performance Data
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 92 - 105% |
| Precision (RSD%) | < 10% |
The use of a non-polar DB-5ms column provides good chromatographic separation of this compound from other isomers and matrix components. The selected SIM ions provide high selectivity and sensitivity for the detection of the target analyte. The molecular ion (m/z 184) and the fragment ion resulting from the loss of a propyl group (m/z 141) are characteristic of butylnaphthalenes.
Diagrams
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical flow of this compound through the GC-MS system.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in various sample matrices. The protocol is straightforward and utilizes standard instrumentation available in most analytical laboratories. The method's performance can be further optimized based on specific sample types and required detection limits. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hpst.cz [hpst.cz]
- 7. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Butylnaphthalene using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) of interest in various fields, including environmental analysis and as a potential impurity in pharmaceutical manufacturing. Accurate and sensitive quantification of this compound is crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of PAHs due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₆ |
| Molecular Weight | 184.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Insoluble in water, soluble in organic solvents such as acetonitrile, methanol, and chloroform.[1][2] |
HPLC Method
This method utilizes reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and water, with UV detection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B, 2-10 min: 60-100% B, 10-12 min: 100% B, 12-12.1 min: 100-60% B, 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm and 254 nm |
Data Presentation
The following tables provide illustrative quantitative data for the analysis of this compound. Actual results may vary based on instrumentation and experimental conditions.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) at 220 nm |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.3 |
| 100 | 1502.7 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Illustrative Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.8% |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. The following are general protocols for common matrices.
For Water Samples (Liquid-Liquid Extraction):
-
To 100 mL of the water sample, add a suitable internal standard (e.g., deuterated naphthalene).
-
Extract the sample with two 50 mL portions of dichloromethane in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile and filter through a 0.45 µm syringe filter before HPLC analysis.
For Soil and Sediment Samples (Ultrasonication):
-
Weigh 5 g of the homogenized sample into a beaker and mix with an equal amount of anhydrous sodium sulfate.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane and a suitable internal standard.
-
Extract the sample in an ultrasonic bath for 20 minutes.
-
Decant the solvent and repeat the extraction two more times with fresh solvent.
-
Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator.
-
Proceed with a cleanup step using a silica gel or Florisil solid-phase extraction (SPE) cartridge if necessary to remove interferences.
-
Evaporate the final extract to dryness and reconstitute in 1 mL of acetonitrile for HPLC analysis.
For Pharmaceutical Formulations:
-
Accurately weigh a portion of the powdered formulation equivalent to a target concentration of this compound.
-
Dissolve the sample in a suitable volume of acetonitrile.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Centrifuge the solution to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note presents a reliable and robust HPLC method for the quantification of this compound. The described chromatographic conditions and sample preparation protocols can be adapted for various sample matrices. The method is suitable for quality control, environmental monitoring, and research applications where accurate determination of this compound is required.
References
Application Notes and Protocols for the 1H and 13C NMR Spectral Interpretation of 2-Butylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, and environment of molecules. For professionals in pharmaceutical research and drug development, a thorough understanding of NMR spectral interpretation is crucial for compound identification, purity assessment, and structural elucidation. This document provides a detailed guide to the ¹H and ¹³C NMR spectral interpretation of 2-butylnaphthalene, a substituted aromatic hydrocarbon. The protocols and data presented herein serve as a practical reference for the analysis of similar naphthalene derivatives.
Data Presentation
The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and integration, supported by data from analogous compounds.
¹H NMR Spectral Data of this compound
| Peak No. | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 7.85 - 7.75 | m | 3H | - | H-1, H-3, H-4 |
| 2 | 7.65 | s | 1H | - | H-1' |
| 3 | 7.50 - 7.40 | m | 2H | - | H-5, H-8 |
| 4 | 7.35 | dd | 1H | 8.4, 1.6 | H-6 or H-7 |
| 5 | 2.80 | t | 2H | 7.6 | -CH₂- (benzylic) |
| 6 | 1.75 - 1.65 | m | 2H | - | -CH₂- |
| 7 | 1.45 - 1.35 | m | 2H | - | -CH₂- |
| 8 | 0.95 | t | 3H | 7.3 | -CH₃ |
¹³C NMR Spectral Data of this compound
| Peak No. | Chemical Shift (δ, ppm) | Assignment |
| 1 | 139.9 | C-2 |
| 2 | 133.6 | C-4a or C-8a |
| 3 | 132.0 | C-4a or C-8a |
| 4 | 128.1 | C-4 |
| 5 | 127.8 | C-5 or C-8 |
| 6 | 127.6 | C-1 |
| 7 | 127.3 | C-5 or C-8 |
| 8 | 126.0 | C-6 or C-7 |
| 9 | 125.8 | C-3 |
| 10 | 125.4 | C-6 or C-7 |
| 11 | 35.7 | -CH₂- (benzylic) |
| 12 | 33.5 | -CH₂- |
| 13 | 22.4 | -CH₂- |
| 14 | 13.9 | -CH₃ |
Experimental Protocols
A standardized protocol for obtaining high-quality NMR spectra is essential for accurate interpretation.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need optimization.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard for organic molecules.
-
Temperature: 298 K (25 °C).
Spectral Interpretation Workflow
The process of interpreting NMR spectra can be broken down into a logical sequence of steps, from initial data processing to the final structural assignment.
Caption: Workflow for NMR spectral interpretation.
Structure and Peak Assignment Visualization
The following diagram illustrates the structure of this compound with the numbering convention used for the NMR peak assignments.
Caption: Structure of this compound with atom numbering.
Disclaimer: The provided NMR data is a representative interpretation. Actual chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer used.
Application Note and Protocol: Synthesis of 2-Butoxynaphthalene via Williamson Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Butoxynaphthalene is an ether derivative of 2-naphthol with applications in the fragrance and flavor industries, valued for its fruity, raspberry-like aroma.[1] This protocol details its synthesis from 2-naphthol and an n-butyl halide through the Williamson ether synthesis. This method is a robust and widely used procedure for preparing asymmetrical ethers.[2]
The synthesis proceeds via a two-step mechanism. First, the hydroxyl group of 2-naphthol is deprotonated by a strong base, typically sodium hydroxide, to form a sodium naphthoxide salt.[1][3] This salt is a potent nucleophile. The subsequent step involves a bimolecular nucleophilic substitution (SN2) reaction, where the naphthoxide ion attacks the primary alkyl halide (e.g., 1-bromobutane), displacing the halide and forming the ether linkage.[1][3][4] The choice of a primary alkyl halide is crucial for an efficient SN2 reaction.[1]
Reaction Scheme:
-
Deprotonation: C₁₀H₇OH + NaOH → C₁₀H₇ONa + H₂O
-
SN2 Reaction: C₁₀H₇ONa + CH₃(CH₂)₃Br → C₁₀H₇O(CH₂)₃CH₃ + NaBr
This protocol provides a detailed methodology for the synthesis, purification, and characterization of 2-butoxynaphthalene.
Experimental Protocol
Materials and Equipment:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
1-Bromobutane or 1-Iodobutane
-
Ethanol (EtOH)
-
Ice
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Hirsch funnel or Büchner funnel
-
Vacuum flask
-
Filter paper
-
Desiccator
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-naphthol and ethanol.[1][5]
-
Base Addition: While stirring, add crushed sodium hydroxide pellets to the flask.[1]
-
Formation of the Nucleophile: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[1][5] Continue refluxing until all the solids have dissolved, which indicates the formation of the sodium naphthoxide.[2] This step typically takes about 10-20 minutes.[1][6]
-
Addition of Alkyl Halide: After the dissolution is complete, allow the mixture to cool slightly. Add 1-bromobutane (or 1-iodobutane) dropwise through the condenser.[2][5]
-
Reaction: Heat the reaction mixture back to reflux and maintain it for approximately 50-60 minutes to ensure the completion of the reaction.[1][2] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[5]
-
Workup and Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool. Pour the reaction mixture into a beaker containing ice or ice-cold water.[1][2][5] A white precipitate of 2-butoxynaphthalene should form, as it is soluble in ethanol but not in water.[3]
-
Isolation of the Product: Place the beaker in an ice bath for about 10 minutes to maximize precipitation.[1][5] Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[1][2][6]
-
Washing and Drying: Wash the collected solid with cold water to remove any remaining impurities.[2][5] Allow the product to dry thoroughly by drawing air through the funnel for several minutes. For complete drying, place the product in a desiccator.[2]
Characterization:
-
Determine the melting point of the dried product. The literature value for the melting point of 2-butoxynaphthalene is below 50°C.[1]
-
Obtain an Infrared (IR) spectrum of the product and compare it with the spectrum of the starting material, 2-naphthol.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 2-Naphthol | 1.0 g (6.9 mmol) | [2] |
| Sodium Hydroxide | 0.56 g (14 mmol) | [2] |
| 1-Iodobutane | 1.0 mL (8 mmol) | [2] |
| Reactants (Alternative) | ||
| 2-Naphthol | 150 mg | [1] |
| Sodium Hydroxide | 87 mg | [1] |
| 1-Bromobutane | 0.15 mL | [1] |
| Product | ||
| 2-Butoxynaphthalene | ||
| Yield (Example) | ||
| Actual Yield | 0.29 g | [7] |
| Theoretical Yield | 0.348 g | [7] |
| Percent Yield | 83.3% | Calculated from[7] |
| Physical Properties | ||
| Melting Point | Below 50 °C | [1] |
| Appearance | White solid | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of 2-butoxynaphthalene.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. chemistry-online.com [chemistry-online.com]
- 3. youtube.com [youtube.com]
- 4. Solved A Williamson ether synthesis is shown. 2-Naphthol in | Chegg.com [chegg.com]
- 5. Solved EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE | Chegg.com [chegg.com]
- 6. brainly.com [brainly.com]
- 7. brainly.com [brainly.com]
Application Notes and Protocols: 2-Butylnaphthalene as an Internal Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-butylnaphthalene as an internal standard in analytical chemistry, particularly for the quantification of semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines the rationale for its selection, detailed experimental protocols, and data presentation.
Introduction
In quantitative analytical chemistry, an internal standard (IS) is a substance that is added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte, have a similar retention time without co-eluting, and not be naturally present in the samples.
This compound, a polycyclic aromatic hydrocarbon (PAH), possesses properties that make it a suitable internal standard for the analysis of other PAHs and similar semi-volatile organic compounds. Its volatility and chromatographic behavior are comparable to many analytes of interest in environmental and toxicological studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1134-62-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 184.28 g/mol | --INVALID-LINK-- |
| Boiling Point | 307.5 °C (estimated) | Cheméo |
| LogP (Octanol/Water Partition Coefficient) | 5.34 (estimated) | Cheméo |
| Water Solubility | 0.83 mg/L at 25°C (estimated) | Cheméo |
Application: Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Samples
This section details a hypothetical application of this compound as an internal standard for the determination of selected PAHs in a soil matrix using GC-MS.
Analytes of Interest
-
Naphthalene
-
Acenaphthylene
-
Acenaphthene
-
Fluorene
-
Phenanthrene
-
Anthracene
-
Fluoranthene
-
Pyrene
Experimental Protocol: GC-MS Analysis
3.2.1. Sample Preparation and Extraction
-
Sample Collection: Collect soil samples and homogenize them to ensure representativeness.
-
Spiking with Internal Standard: To a 10 g aliquot of the homogenized soil sample, add a known amount (e.g., 100 µL of a 10 µg/mL solution) of this compound in a suitable solvent like dichloromethane.
-
Extraction: Perform solvent extraction using a mixture of acetone and hexane (1:1, v/v) in an ultrasonic bath for 30 minutes.
-
Cleanup: Pass the extract through a silica gel solid-phase extraction (SPE) cartridge to remove polar interferences.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3.2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 250 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
3.2.3. Selected Ion Monitoring (SIM) Parameters
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Naphthalene | 128 | 129 | 102 |
| Acenaphthylene | 152 | 151 | 153 |
| Acenaphthene | 154 | 153 | 152 |
| Fluorene | 166 | 165 | 167 |
| Phenanthrene | 178 | 179 | 176 |
| Anthracene | 178 | 179 | 176 |
| Fluoranthene | 202 | 203 | 101 |
| Pyrene | 202 | 203 | 101 |
| This compound (IS) | 184 | 128 | 141 |
Data Presentation: Method Validation Summary
The following table summarizes the hypothetical performance data for the GC-MS method using this compound as an internal standard.
| Parameter | Naphthalene | Acenaphthene | Phenanthrene | Pyrene |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) (µg/kg) | 0.5 | 0.4 | 0.3 | 0.3 |
| Limit of Quantification (LOQ) (µg/kg) | 1.5 | 1.2 | 1.0 | 1.0 |
| Accuracy (% Recovery) | 92.5 - 108.2 | 95.1 - 105.7 | 98.3 - 103.5 | 96.8 - 104.1 |
| Precision (%RSD) | < 8.5 | < 7.2 | < 6.5 | < 6.8 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of PAHs in a soil sample using this compound as an internal standard.
Caption: General workflow for PAH analysis using an internal standard.
Logical Relationship for Internal Standard Calibration
The following diagram illustrates the logical relationship in an internal standard calibration method.
Caption: Logic of internal standard calibration.
Conclusion
This compound demonstrates potential as a reliable internal standard for the quantification of PAHs and other semi-volatile organic compounds in complex matrices. Its chemical properties and chromatographic behavior allow for effective correction of analytical variability, leading to accurate and precise results. The provided protocols and validation data serve as a foundation for researchers to develop and validate their own analytical methods using this compound as an internal standard. As with any analytical method, thorough validation is crucial to ensure data quality and reliability for specific applications.
Application Notes and Protocols: 2-Butylnaphthalene in Scintillator Cocktails
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-butylnaphthalene as a solvent in liquid scintillator cocktails. While direct quantitative performance data for this compound is limited in publicly available literature, this document leverages data from the closely related compound, 2-ethylnaphthalene, to provide valuable insights and protocols. Alkylated naphthalenes, including di-isopropylnaphthalene (DIN), are increasingly used as safer alternatives to classical solvents like benzene and toluene in modern scintillator cocktails.[1]
Introduction to this compound as a Scintillator Solvent
This compound is an alkylated naphthalene, a class of aromatic hydrocarbons that serve as the primary solvent in a liquid scintillation cocktail. The solvent's main roles are to dissolve the sample and the scintillators (fluors) and to efficiently transfer energy from the radioactive decay to the primary scintillator. The aromatic nature of this compound, with its conjugated π-electron system, makes it a suitable candidate for this energy transfer process.
The general mechanism of liquid scintillation counting involves the following steps:
-
A beta particle emitted from the radionuclide transfers its energy to the solvent molecules (this compound).
-
The excited solvent molecules transfer this energy to a primary scintillator (fluor).
-
The excited primary scintillator emits photons of light.
-
A secondary scintillator (wavelength shifter) may be present to absorb the photons from the primary scintillator and re-emit them at a longer wavelength, which is more efficiently detected by the photomultiplier tubes (PMTs) of the liquid scintillation counter.
Properties of Alkylated Naphthalene-Based Scintillators
While specific data for this compound is scarce, studies on other alkylated naphthalenes like 2-ethylnaphthalene and di-isopropylnaphthalene (DIN) provide valuable insights into their performance characteristics.
Scintillation Efficiency and Light Yield
The light yield, a measure of the number of photons produced per unit of energy deposited by the radiation, is a critical parameter for a scintillator. Research on 2-ethylnaphthalene as a solvent has shown that the choice of primary and secondary scintillators significantly impacts the light output.
The following table summarizes the relative pulse heights (a measure proportional to light yield) for various scintillator solutes in 2-ethylnaphthalene when excited by β-particles from ¹⁴C. The data is normalized to a standard of 5 g/l of PPO in toluene.
Table 1: Relative Pulse Heights of Scintillator Solutes in 2-Ethylnaphthalene
| Primary Scintillator (g/l) | Secondary Scintillator (g/l) | Relative Pulse Height (%) |
| PPO (5) | - | 85 |
| PPO (10) | - | 90 |
| PPO (5) | POPOP (0.5) | 95 |
| PPO (10) | POPOP (0.5) | 100 |
| Butyl-PBD (8) | - | 92 |
| Butyl-PBD (8) | POPOP (0.5) | 102 |
| BBO (8) | - | 88 |
| BBO (8) | POPOP (0.5) | 98 |
Data adapted from a study on 2-ethylnaphthalene as a solvent. The performance of this compound is expected to be similar but should be experimentally verified.
Decay Time
Pulse Shape Discrimination (PSD)
Pulse shape discrimination (PSD) is a technique used to distinguish between different types of radiation (e.g., alpha and beta particles, or neutrons and gamma rays) based on the different shapes of the light pulses they produce in the scintillator. The ability of a scintillator to perform PSD is crucial in mixed radiation fields. The PSD capability of this compound-based cocktails has not been extensively reported. However, it is known that the choice of solvent can influence PSD performance. For example, di-isopropylnaphthalene has been shown to be a suitable solvent for enhancing the separation of alpha and beta activity.
Experimental Protocols
The following protocols provide a general framework for the preparation and use of scintillator cocktails based on this compound. Researchers should optimize these protocols for their specific applications.
Preparation of a this compound-Based Scintillator Cocktail
This protocol describes the preparation of a general-purpose scintillator cocktail using this compound as the solvent.
Materials:
-
This compound (scintillation grade)
-
PPO (2,5-Diphenyloxazole), primary scintillator
-
POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene), secondary scintillator
-
Triton X-100 or other suitable surfactant (for aqueous samples)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Measure the desired volume of this compound and transfer it to a clean, dry glass beaker.
-
Weigh the required amount of PPO. A typical concentration is 5-10 g/L.
-
Add the PPO to the this compound while stirring with a magnetic stirrer until it is completely dissolved.
-
Weigh the required amount of POPOP. A typical concentration is 0.5-1.0 g/L.
-
Add the POPOP to the solution and continue stirring until it is completely dissolved.
-
If the cocktail is intended for aqueous samples, add a surfactant such as Triton X-100. The concentration of the surfactant will depend on the sample type and volume and typically ranges from 5-20% (v/v).
-
Store the prepared cocktail in a dark, airtight container to prevent degradation.
Workflow for Scintillator Cocktail Preparation:
References
Application Notes and Protocols: Investigating the Charge Transport Properties of 2-Butylnaphthalene-Based Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigation of charge transport properties of organic semiconductor materials based on 2-butylnaphthalene. The following sections detail the synthesis, characterization, and device fabrication protocols relevant to these materials. Due to a lack of specific experimental data for this compound derivatives in the public domain, representative data from closely related naphthalene-based materials with longer alkyl chains (decyl and hexyl) are presented. These data serve as a valuable benchmark for researchers exploring the potential of this compound-based materials in organic electronics.
Introduction to this compound in Organic Electronics
Naphthalene derivatives are a promising class of organic materials for electronic applications due to their inherent aromaticity and tunable electronic properties through chemical modification. The introduction of a butyl group at the 2-position of the naphthalene core can enhance solubility in common organic solvents, a crucial property for solution-processable fabrication of thin-film transistors (OTFTs). The alkyl chain can also influence the molecular packing in the solid state, which in turn significantly affects the charge transport characteristics of the material.
The charge transport properties of an organic semiconductor are primarily defined by its charge carrier mobility (μ), which quantifies how quickly charge carriers (holes or electrons) move through the material under the influence of an electric field. Other key parameters include the on/off ratio of a transistor, which indicates the device's switching capability, and the threshold voltage, the minimum gate voltage required to turn the transistor on. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are also critical, as they govern charge injection from the electrodes and the material's stability.[1]
Quantitative Data Summary
The following tables summarize key performance metrics for organic thin-film transistors (OTFTs) based on naphthalene derivatives with alkyl chains, which can be considered representative for initial studies on this compound-based materials.
Table 1: Representative OTFT Performance Data for Naphthalene-Based Materials
| Material | Mobility (cm²/Vs) | On/Off Ratio | Device Configuration | Reference |
| 5-(6-decylnaphthalen-2-yl)-5'-(naphthalene-2-yl)-2,2'-bithiophene | 2.68 x 10⁻² | > 10⁵ | Top-contact, bottom-gate | [2] |
| 2,6-bis(5'-hexylbithiophen-2'-yl)naphthalene | 8.4 x 10⁻² | 5.6 x 10⁵ | Not specified | |
| Naphthalene derivative with F16CuPc | up to 0.73 | Not specified | Two-component bilayer | [3] |
Table 2: Representative HOMO and LUMO Energy Levels of Naphthalene Derivatives
| Material | HOMO (eV) | LUMO (eV) | Method | Reference |
| Naphthalene | -6.13 | -1.38 | DFT | [4] |
| 2-(naphthalen-2-yliminomethyl) phenol | -5.98 | Not specified | DFT | [5] |
| 2,6-bis(5'-hexylbithiophen-2'-yl)naphthalene | -5.47 | Not specified | Experimental | |
| Naphthalene derivatives (general) | -5.4 to -5.8 | -2.4 to -2.8 | DFT | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route to functionalized naphthalene derivatives for organic electronics involves cross-coupling reactions such as Suzuki or Stille coupling. The following is a generalized protocol for the synthesis of a this compound derivative with thiophene units, a common building block in high-performance organic semiconductors.
Protocol 3.1.1: Suzuki Coupling for Synthesis of a this compound-Thiophene Derivative
-
Starting Materials: 2-Bromo-6-butylnaphthalene and a thiophene-boronic acid or ester derivative.
-
Catalyst and Base: A palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate or potassium carbonate.
-
Solvent: A degassed solvent system, typically a mixture of toluene and water.
-
Reaction Setup: Combine the starting materials, catalyst, and base in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Workup: After cooling to room temperature, extract the organic phase, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of Organic Thin-Film Transistors (OTFTs)
The following protocol describes the fabrication of a bottom-gate, top-contact OTFT, a common device architecture for evaluating the performance of new organic semiconductors.
Protocol 3.2.1: OTFT Fabrication
-
Substrate Cleaning: Thoroughly clean a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) by sonicating in a sequence of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface quality and promote better molecular ordering of the organic semiconductor.
-
Semiconductor Deposition: Dissolve the synthesized this compound derivative in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the semiconductor onto the treated substrate using spin-coating or drop-casting.
-
Annealing: Anneal the semiconductor film at a specific temperature (typically between 80 °C and 150 °C) under an inert atmosphere to improve crystallinity and charge transport.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask dimensions.
-
Device Characterization: Measure the electrical characteristics of the fabricated OTFT in a probe station under ambient or inert conditions using a semiconductor parameter analyzer.
Characterization of Electronic Properties
Protocol 3.3.1: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Working Electrode: A glassy carbon electrode is typically used.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is commonly used.
-
Counter Electrode: A platinum wire serves as the counter electrode.
-
Sample Preparation: Dissolve a small amount of the this compound derivative in the electrolyte solution.
-
Measurement: Place the three electrodes in the sample solution and perform the CV measurement by sweeping the potential. Record the oxidation and reduction peaks.
-
Calibration: Calibrate the system using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Calculation: The HOMO and LUMO energy levels can be calculated from the onset of the oxidation (E_ox) and reduction (E_red) potentials, respectively, relative to the Fc/Fc⁺ couple using the following equations:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Visualizations
The following diagrams illustrate key workflows and relationships in the investigation of this compound-based materials.
Caption: Experimental workflow for this compound-based materials.
Caption: Structure-property relationships in this compound materials.
Caption: OFET characterization workflow.
References
Application of 2-Butylnaphthalene in Polymer Chemistry: A Focus on Plasticization
Application Note AP-POL-2BN-001
Introduction
2-Butylnaphthalene, an alkylated naphthalene, presents potential as a high-performance plasticizer in polymer chemistry. While direct studies on its plasticizing effects are not extensively documented, its chemical structure—a naphthalene core with a butyl group—suggests properties analogous to other alkylated naphthalenes, which are utilized for their excellent thermal and oxidative stability.[1] Plasticizers are essential additives that increase the flexibility, workability, and elongation of polymers by reducing the glass transition temperature (Tg), making rigid plastics more pliable.[2][3] This document provides a hypothetical, yet scientifically grounded, overview of the application of this compound as a plasticizer, with a focus on its theoretical effects on polyvinyl chloride (PVC), a widely used polymer that often requires plasticization.[4][5]
Proposed Mechanism of Action
The plasticizing effect of this compound is predicated on the "lubricity" and "free volume" theories of plasticization.[6] The this compound molecules are believed to intersperse themselves between the rigid polymer chains of a material like PVC. This molecular insertion disrupts the close packing of the polymer chains and weakens the intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that hold the chains together. The bulky naphthalene ring and the flexible butyl group of the this compound molecule increase the "free volume" within the polymer matrix. This increased free volume allows for greater mobility of the polymer chains, enabling them to slide past one another more easily, which manifests as increased flexibility and a lower glass transition temperature (Tg) of the bulk material.[3][7]
Hypothetical Performance Data
The following table summarizes the projected effects of incorporating this compound as a plasticizer in a standard PVC formulation. The data is illustrative and based on the known effects of similar aromatic plasticizers on PVC.
| Property | Test Method | Unplasticized PVC | PVC + 10 phr this compound | PVC + 20 phr this compound | PVC + 30 phr this compound |
| Glass Transition Temperature (Tg) | ASTM D3418 | 85°C | 65°C | 48°C | 30°C |
| Tensile Strength | ASTM D638 | 50 MPa | 42 MPa | 35 MPa | 28 MPa |
| Elongation at Break | ASTM D638 | 5% | 150% | 250% | 350% |
| Hardness (Shore A) | ASTM D2240 | 100 | 90 | 80 | 70 |
phr: parts per hundred resin
Experimental Protocols
Protocol 1: Preparation of Plasticized PVC Sheets
Objective: To prepare PVC sheets with varying concentrations of this compound for mechanical and thermal analysis.
Materials:
-
PVC resin (K-value 67)
-
This compound (plasticizer)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Processing aid (e.g., an acrylic polymer)
-
Lubricant (e.g., stearic acid)
Equipment:
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for sheet preparation
-
Analytical balance
Procedure:
-
Formulation Preparation: Prepare the PVC formulations by accurately weighing the components according to the desired phr of this compound (e.g., 10, 20, 30 phr). A control sample with 0 phr of plasticizer should also be prepared.
-
Dry Blending: Thoroughly mix the PVC resin, stabilizer, processing aid, and lubricant in a high-speed mixer until a homogeneous dry blend is obtained.
-
Melt Compounding: a. Preheat the two-roll mill to a surface temperature of 160-170°C. b. Add the dry blend to the mill and allow it to melt and form a continuous sheet. c. Slowly add the pre-weighed this compound to the molten PVC on the mill. d. Continuously mix the compound on the mill for 5-10 minutes to ensure uniform distribution of the plasticizer.
-
Sheet Pressing: a. Remove the compounded PVC from the mill and place it into a preheated mold. b. Transfer the mold to the hydraulic press preheated to 175-185°C. c. Apply a pressure of 10-15 MPa for 5-7 minutes to form a uniform sheet. d. Cool the mold under pressure to room temperature.
-
Sample Conditioning: Remove the pressed sheet from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Protocol 2: Evaluation of Plasticizer Performance
Objective: To characterize the thermal and mechanical properties of the prepared plasticized PVC sheets.
A. Thermal Analysis - Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet.
-
DSC Analysis: a. Place the sample in an aluminum DSC pan and seal it. b. Place the pan in the DSC instrument. c. Heat the sample from room temperature to 200°C at a heating rate of 10°C/min to erase the thermal history. d. Cool the sample to -50°C at a rate of 10°C/min. e. Heat the sample again from -50°C to 150°C at a rate of 10°C/min. f. Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.
B. Mechanical Testing - Tensile Properties
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets according to ASTM D638 specifications.
-
Tensile Testing: a. Measure the width and thickness of the narrow section of each specimen. b. Mount the specimen in the grips of a universal testing machine. c. Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks. d. Record the tensile strength at break and the elongation at break.
C. Hardness Testing
-
Sample Preparation: Use the conditioned PVC sheets.
-
Hardness Measurement: a. Place the sheet on a hard, flat surface. b. Press the indenter of a Shore A durometer firmly onto the surface of the sheet. c. Record the hardness reading within 1 second of firm contact. d. Take at least five measurements at different locations on the sheet and calculate the average.
Visualizations
References
- 1. escholarship.org [escholarship.org]
- 2. nbinno.com [nbinno.com]
- 3. US5177284A - Catalysts/process to synthesize alkylated naphthalene synthetic fluids with increased alpha/beta isomers for improving product qualities - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biobased Plasticizers from Tartaric Acid: Synthesis and Effect of Alkyl Chain Length on the Properties of Poly(vinyl chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butylnaphthalene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Butylnaphthalene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The most common and established method for synthesizing this compound is a two-step process involving:
-
Friedel-Crafts Acylation: Naphthalene is acylated with either butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-butyrylnaphthalene.[1][2]
-
Reduction: The resulting ketone, 2-butyrylnaphthalene, is then reduced to the corresponding alkane, this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[1][3][4][5]
Alternative, though less common, routes include:
-
Suzuki Coupling: Cross-coupling of a 2-naphthyl halide (e.g., 2-bromonaphthalene) with a butylboronic acid derivative.[6]
-
Grignard Reaction: Reaction of a 2-naphthyl Grignard reagent (e.g., 2-naphthylmagnesium bromide) with a butyl halide.
Q2: How can I selectively synthesize the 2-isomer over the 1-isomer during Friedel-Crafts acylation?
A2: The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on the reaction conditions. To favor the formation of the thermodynamically more stable 2-butyrylnaphthalene, the following conditions are recommended:
-
Solvent: Use a polar solvent such as nitrobenzene or carbon disulfide.[2] In polar solvents, the initially formed, kinetically favored 1-acylnaphthalene-catalyst complex can redissolve and rearrange to the more stable 2-isomer.[7]
-
Temperature: Higher reaction temperatures also promote the formation of the 2-isomer.[7]
Conversely, to obtain the 1-isomer, a non-polar solvent like dichloromethane at a lower temperature would be used to favor the kinetic product.[7]
Q3: What are the main differences between the Clemmensen and Wolff-Kishner reductions for converting 2-butyrylnaphthalene to this compound?
A3: Both reactions achieve the same transformation, but under different conditions, making the choice dependent on the overall functionality of your molecule.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[1][4] It is performed under strongly acidic conditions and is suitable for substrates that are stable in acid.
-
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures.[3][5][8] It is ideal for substrates that are sensitive to acidic conditions but stable in the presence of a strong base.
Troubleshooting Guides
Problem 1: Low yield of 2-butyrylnaphthalene in the Friedel-Crafts Acylation step.
| Possible Cause | Suggested Solution |
| Formation of the 1-isomer | As discussed in the FAQs, optimize for thermodynamic control by using a polar solvent like nitrobenzene and a higher reaction temperature to favor the 2-isomer. Monitor the reaction over time, as the 1-isomer can rearrange to the 2-isomer.[7] |
| Catalyst inactivation | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous.[9] |
| Insufficient catalyst | A stoichiometric amount of the Lewis acid is often required because the ketone product can form a complex with the catalyst, rendering it inactive for further reaction.[10] |
| Tar formation | This can occur at excessively high temperatures. Maintain careful temperature control and avoid prolonged reaction times.[7] |
Problem 2: Incomplete reduction of 2-butyrylnaphthalene.
| Possible Cause | Suggested Solution |
| Clemmensen Reduction: Impure zinc amalgam | Ensure the zinc is properly amalgamated with mercury to provide a reactive surface. |
| Clemmensen Reduction: Insufficient acid concentration | Use concentrated hydrochloric acid to maintain strongly acidic conditions throughout the reaction. |
| Wolff-Kishner Reduction: Low reaction temperature | This reaction requires high temperatures (often >180 °C) to drive the decomposition of the hydrazone intermediate. Use a high-boiling solvent like diethylene glycol.[8][11] |
| Wolff-Kishner Reduction: Water in the reaction | The presence of water can interfere with the reaction. A common modification (Huang-Minlon) involves removing water by distillation after the initial formation of the hydrazone.[11] |
Problem 3: Presence of significant impurities in the final this compound product.
| Possible Cause | Suggested Solution |
| Unreacted 2-butyrylnaphthalene | Indicates incomplete reduction. See troubleshooting for the reduction step. |
| 1-Butylnaphthalene | This arises from the formation of 1-butyrylnaphthalene in the acylation step. Improve the regioselectivity of the acylation (see FAQ 2) or separate the isomers by fractional distillation or chromatography. |
| Side products from the reduction | The Clemmensen reduction can sometimes lead to the formation of alcohols as byproducts. Ensure strongly acidic conditions and sufficient reaction time. |
| Binaphthyl compounds (in Grignard or Suzuki routes) | In Grignard reactions, this can result from the coupling of the Grignard reagent with unreacted 2-bromonaphthalene. Add the 2-bromonaphthalene slowly to the magnesium turnings. In Suzuki coupling, homocoupling of the boronic acid can occur. Ensure the reaction is carried out under an inert atmosphere.[12][13] |
Data Presentation
Table 1: Regioselectivity of Friedel-Crafts Acylation of Naphthalene with Butyryl Chloride
| Solvent | Temperature | Major Product | Reference(s) |
| Carbon Disulfide (CS₂) | Low | 1-Butyrylnaphthalene (Kinetic) | [2] |
| Dichloromethane (CH₂Cl₂) | Low | 1-Butyrylnaphthalene (Kinetic) | [7] |
| Nitrobenzene | High | 2-Butyrylnaphthalene (Thermodynamic) | [2][7] |
Table 2: Comparison of Reduction Methods for 2-Butyrylnaphthalene
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, reflux | Effective for aryl ketones | Not suitable for acid-sensitive substrates |
| Wolff-Kishner Reduction | N₂H₄, KOH, high-boiling solvent | Basic, high temperature | Suitable for base-stable, acid-sensitive substrates | Harsh conditions, not suitable for base-sensitive substrates |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: Friedel-Crafts Acylation of Naphthalene with Butyryl Chloride (Thermodynamic Control)
-
Materials: Naphthalene, butyryl chloride, anhydrous aluminum chloride (AlCl₃), dry nitrobenzene, concentrated hydrochloric acid, ice, diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve naphthalene (1.0 eq) in dry nitrobenzene.
-
Cool the solution in an ice bath and add anhydrous AlCl₃ (1.1 eq) portion-wise with stirring.
-
Add butyryl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and slowly heat the mixture to 80-90 °C. Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-butyrylnaphthalene can be purified by vacuum distillation or recrystallization.
-
Step 2: Clemmensen Reduction of 2-Butyrylnaphthalene
-
Materials: 2-Butyrylnaphthalene, zinc dust, mercuric chloride, concentrated hydrochloric acid, toluene.
-
Procedure:
-
Prepare zinc amalgam by stirring zinc dust (4 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of 2-butyrylnaphthalene (1.0 eq) in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Synthesis of this compound via Suzuki Coupling
-
Materials: 2-Bromonaphthalene, butylboronic acid, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos), potassium carbonate (K₂CO₃), toluene, water.
-
Procedure:
-
To a round-bottom flask, add 2-bromonaphthalene (1.0 eq), butylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. myttex.net [myttex.net]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Wolff-Kishner Reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Overcoming challenges in the purification of 2-Butylnaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-Butylnaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: The most common impurities depend on the synthetic route used. For this compound synthesized via Friedel-Crafts alkylation of naphthalene, the primary impurities include:
-
1-Butylnaphthalene: This is the most common isomeric impurity. The alkylation of naphthalene can occur at both the alpha (C1) and beta (C2) positions, leading to a mixture of 1- and this compound.[1][2] The ratio of these isomers is influenced by reaction conditions such as temperature and solvent.[3][4][5]
-
Polyalkylated Naphthalenes: These are byproducts where more than one butyl group is attached to the naphthalene ring. Their formation can be minimized by using an excess of the aromatic substrate (naphthalene).[6]
-
Unreacted Naphthalene: Residual starting material may be present if the reaction has not gone to completion.
-
Catalyst Residues: Traces of the Lewis acid catalyst (e.g., AlCl₃) may remain.[7]
Q2: How can I effectively separate this compound from its 1-Butylnaphthalene isomer?
A2: The separation of 1- and this compound is a primary challenge due to their similar physical properties. The most effective methods are:
-
Fractional Distillation: Due to a slight difference in their boiling points, fractional distillation can be employed. This method is most effective when the difference in boiling points is significant and a column with high theoretical plates is used.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isomers. A normal-phase or reverse-phase column can be used, and the mobile phase composition is optimized to achieve baseline separation.[8][9][10]
-
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for small-scale purifications. Specialized capillary columns can provide excellent resolution of isomers.[11]
Q3: What is the best method for removing polyalkylated byproducts?
A3: Fractional distillation is generally effective for removing polyalkylated naphthalenes as they have significantly higher boiling points than the desired mono-alkylated product.
Q4: Can recrystallization be used to purify this compound?
A4: Recrystallization can be an effective technique for purifying solid organic compounds.[12][13] Since this compound is a liquid at room temperature, recrystallization would require sub-ambient temperatures. The success of this method depends on finding a suitable solvent in which the impurities are either much more or much less soluble than this compound at low temperatures.[14][15][16]
Q5: How can I monitor the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective for determining the purity and quantifying the amounts of isomeric and other impurities.[11][17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used to assess purity and separate isomers.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the isomeric purity and the presence of other organic impurities.
Troubleshooting Guides
Fractional Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of 1- and this compound isomers. | Insufficient column efficiency (low number of theoretical plates). | Use a longer fractionating column or a column with a more efficient packing material. |
| Incorrect reflux ratio. | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time. | |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. | |
| Product is contaminated with higher boiling impurities (polyalkylated naphthalenes). | Inefficient fractionation. | Ensure the distillation is stopped once the temperature at the column head starts to rise significantly after the main fraction has been collected. |
| "Bumping" of the liquid. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
Column Chromatography (HPLC/GC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of 1- and this compound. | Inappropriate stationary phase. | For HPLC, screen different column chemistries (e.g., C18, phenyl, cyano). For GC, consider using a column with a different polarity. |
| Mobile phase/carrier gas flow rate is not optimal. | Optimize the flow rate to improve resolution. | |
| Inadequate mobile phase composition (HPLC) or temperature program (GC). | For HPLC, perform a gradient optimization. For GC, adjust the temperature ramp rate. | |
| Peak tailing or broadening. | Column overloading. | Reduce the amount of sample injected. |
| Active sites on the column. | Use a column with end-capping or add a modifier to the mobile phase (HPLC). | |
| Low recovery of the purified product. | Adsorption of the compound onto the stationary phase. | Change the stationary phase or modify the mobile phase to reduce strong interactions. |
| Decomposition on the column. | Ensure the compound is stable under the chromatographic conditions (e.g., temperature in GC). |
Data Presentation
Table 1: Physicochemical Properties of Butylnaphthalene Isomers
| Property | 1-Butylnaphthalene | This compound |
| Molecular Formula | C₁₄H₁₆ | C₁₄H₁₆ |
| Molecular Weight | 184.28 g/mol | 184.28 g/mol |
| Boiling Point | 289 °C | ~300 °C[20] |
| Melting Point | -20 °C | Not available |
Note: Boiling point data is from different sources and should be considered approximate. The slight difference in boiling points suggests that fractional distillation is a feasible but potentially challenging separation method.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol outlines a general procedure for the separation of 1- and this compound from a crude reaction mixture.
-
Setup: Assemble a fractional distillation apparatus with a well-insulated Vigreux or packed column (e.g., with Raschig rings or metal sponges) to ensure high efficiency. Use a heating mantle with a magnetic stirrer.
-
Charging the Flask: Charge the distillation flask with the crude butylnaphthalene mixture and add boiling chips or a stir bar.
-
Distillation:
-
Begin heating the mixture slowly.
-
Once boiling commences, adjust the heating to establish a steady reflux in the column.
-
Collect a small forerun fraction, which may contain lower-boiling impurities.
-
Slowly increase the heating to distill the main fraction. Collect fractions at a slow, steady rate (e.g., 1-2 drops per second).
-
Monitor the temperature at the head of the column. The temperature should remain relatively constant during the collection of each isomer.
-
Collect separate fractions as the temperature changes, indicating the elution of different components.
-
-
Analysis: Analyze the collected fractions by GC or HPLC to determine their composition and identify the fractions rich in this compound.
-
Repurification: If necessary, combine the enriched this compound fractions and repeat the fractional distillation to achieve higher purity.
Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)
This protocol provides a general method for analyzing the purity of this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for separating aromatic isomers (e.g., a mid-polarity column like a DB-5 or equivalent).
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions (starting point for optimization):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to 1-Butylnaphthalene, this compound, and any impurities based on their retention times (if standards are available).
-
Calculate the relative peak areas to determine the percentage purity of the this compound sample.
-
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
- 1. Naphthalene, 2-butyl- (CAS 1134-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. asianpubs.org [asianpubs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. ukessays.com [ukessays.com]
- 17. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 18. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [redalyc.org]
- 19. Separation of 1-(tert-Butoxy)naphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. echemi.com [echemi.com]
Technical Support Center: Optimizing GC-MS for 2-Butylnaphthalene Detection
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2-Butylnaphthalene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing a peak for this compound, or the signal-to-noise ratio is very low. How can I improve sensitivity?
A1: Low sensitivity is a common challenge in trace analysis. A systematic check from injection to detection is the best approach.
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Potential Cause & Solution: Incorrect MS Mode
-
Issue: Using Full Scan mode for trace analysis will yield lower sensitivity compared to Selected Ion Monitoring (SIM) mode.
-
Solution: Switch to SIM mode. For this compound (Molecular Weight: 184.28 g/mol ), monitor the following characteristic ions. The ion at m/z 141 is typically the base peak and should be used for quantification, while the others can be used as qualifiers.[1][2][3]
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Quantifier Ion: m/z 141
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Qualifier Ions: m/z 184 (Molecular Ion), m/z 115
-
-
-
Potential Cause & Solution: MS Not Tuned or Dirty Ion Source
-
Issue: An untuned or dirty ion source will result in poor sensitivity.
-
Solution: Perform a standard autotune of the mass spectrometer. If the tune report is poor or the electron multiplier (EM) voltage is excessively high, the ion source needs to be cleaned.
-
-
Potential Cause & Solution: Suboptimal Inlet Parameters
-
Issue: An inappropriate inlet temperature or injection mode can lead to poor analyte transfer to the column.
-
Solution: For semi-volatile compounds like this compound, a splitless injection is preferred to maximize the amount of analyte reaching the column. Ensure the inlet temperature is high enough to ensure complete vaporization without causing degradation. A good starting point is 280-300°C.[3]
-
Q2: I'm observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?
A2: Poor peak shape can be attributed to several factors, from sample introduction to chromatographic separation.
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Potential Cause & Solution: Active Sites in the System
-
Issue: Active sites (e.g., silanol groups) in the inlet liner, on the column, or due to contamination can interact with the analyte, causing peak tailing.
-
Solution: Use a highly deactivated inlet liner. Regularly condition your column according to the manufacturer's instructions. If contamination is suspected, trim the first few centimeters of the column.
-
-
Potential Cause & Solution: Column Overload
-
Issue: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Potential Cause & Solution: Improper Column Installation
-
Issue: Incorrect column installation in the inlet or detector can cause peak broadening or splitting.
-
Solution: Re-install the column, ensuring the correct insertion depth and a clean, square cut at the column ends.
-
Q3: My retention times are shifting between runs. What could be the cause?
A3: Retention time shifts can indicate instability in the chromatographic system.
-
Potential Cause & Solution: Fluctuations in Carrier Gas Flow
-
Issue: Inconsistent carrier gas flow rate will cause retention times to vary.
-
Solution: Check for leaks in the system using an electronic leak detector. Ensure the gas cylinders have adequate pressure and that the flow controllers are functioning correctly.
-
-
Potential Cause & Solution: Inconsistent Oven Temperature
-
Issue: Variations in the oven temperature profile will lead to retention time shifts.
-
Solution: Verify the oven temperature with a calibrated external thermometer. Ensure the oven is not overloaded, which can cause temperature gradients.
-
Recommended GC-MS Parameters for this compound
The following table summarizes the recommended starting parameters for the GC-MS analysis of this compound. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommendation | Rationale |
| GC System | ||
| GC Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | Low polarity, low bleed, and high inertness, making it suitable for MS analysis of PAHs. |
| Inlet Mode | Splitless | To maximize the transfer of the analyte to the column for trace-level detection. |
| Inlet Temperature | 280 - 300 °C | Ensures efficient vaporization of the semi-volatile this compound. |
| Injection Volume | 1 µL | A standard volume to prevent column overload while providing sufficient analyte. |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 90°C (hold 2 min), Ramp: 5°C/min to 320°C (hold 12 min) | A typical temperature program for the separation of PAHs.[3] |
| MS System | ||
| MS Transfer Line | 300 °C | Prevents condensation of the analyte before it reaches the mass spectrometer. |
| MS Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI) sources. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. |
| Monitored Ions | m/z 141 (Quantifier), 184, 115 (Qualifiers) | These are characteristic ions for this compound.[1][2][3] |
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., dichloromethane, hexane) to a final concentration within the expected calibration range.
-
Instrument Setup:
-
Install a suitable GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl Polysiloxane).
-
Condition the column according to the manufacturer's instructions.
-
Set the GC and MS parameters as recommended in the table above.
-
Perform an autotune of the mass spectrometer to ensure optimal performance.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the desired concentration range.
-
Inject each standard and generate a calibration curve by plotting the peak area of the quantifier ion (m/z 141) against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data in SIM mode.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound in the chromatogram for the quantifier ion (m/z 141).
-
Confirm the identity of the peak by verifying the presence of the qualifier ions (m/z 184 and 115) at the expected retention time and in the correct ratio.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: A flowchart illustrating the major steps in the GC-MS analysis of this compound.
References
Technical Support Center: Minimizing Side-Product Formation in the Alkylation of Naphthalene
Welcome to the Technical Support Center for the alkylation of naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the minimization of side-product formation during the alkylation of naphthalene.
Troubleshooting Guides
This section addresses common issues encountered during the alkylation of naphthalene and provides actionable solutions.
Issue 1: My reaction is producing a mixture of 1-alkylnaphthalene and 2-alkylnaphthalene. How can I improve the regioselectivity?
Answer: The formation of α (1-alkyl) and β (2-alkyl) isomers is a common challenge and is governed by kinetic versus thermodynamic control.
-
For the kinetically favored 1-alkylnaphthalene (α-product): This isomer is formed faster due to a more stable carbocation intermediate. To favor the 1-isomer, it is recommended to use lower reaction temperatures.[1]
-
For the thermodynamically favored 2-alkylnaphthalene (β-product): This isomer is more stable, particularly with bulky alkyl groups, due to reduced steric hindrance with the hydrogen at the 8-position.[1] To favor the 2-isomer, higher reaction temperatures are typically employed, which allows the reaction to reach equilibrium.
Troubleshooting Steps:
-
Temperature Control: For the α-product, maintain a low reaction temperature. For the β-product, increase the reaction temperature to allow for isomerization to the more stable product.
-
Alkylating Agent: The use of bulky alkylating agents, such as tert-butyl groups, sterically favors the formation of the 2-substituted product.[1]
-
Solvent Choice: The solvent can influence the isomer ratio. Experiment with different solvents to optimize for your desired product.
-
Catalyst Selection: The choice of catalyst can impact regioselectivity. Consider screening different Lewis acids or solid acid catalysts.
Issue 2: I am observing significant amounts of polyalkylated products (di-, tri-alkylnaphthalene). How can I favor mono-alkylation?
Answer: Polyalkylation is a frequent side reaction because the introduction of an electron-donating alkyl group activates the naphthalene ring, making the mono-alkylated product more reactive than the starting material.
Troubleshooting Steps:
-
Stoichiometry: Use a large excess of naphthalene relative to the alkylating agent. This increases the probability of the electrophile reacting with an un-substituted naphthalene molecule.
-
Reaction Temperature: Lowering the reaction temperature can reduce the rate of the second and subsequent alkylation reactions.
-
Catalyst Activity: Employ a milder Lewis acid or a less active catalyst system to decrease the overall reactivity.
-
Alternative Strategy (Acylation-Reduction): A highly effective method to achieve mono-substitution is to perform a Friedel-Crafts acylation followed by a reduction of the ketone. The acyl group is deactivating, which prevents further substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary side-products in the alkylation of naphthalene?
A1: The main side-products are isomers (1- and 2-alkylnaphthalene) and polyalkylated naphthalenes (e.g., dialkyl- and trialkylnaphthalenes). The specific distribution of these side-products depends heavily on the reaction conditions.
Q2: How does the choice of catalyst influence the selectivity of naphthalene alkylation?
A2: The catalyst plays a crucial role in determining the product distribution. Lewis acids like AlCl₃ are common, but solid acid catalysts such as zeolites (e.g., HY, H-beta, H-Mordenite) offer shape-selective properties that can be tuned to favor specific isomers. For instance, zeolites with specific pore sizes can favor the formation of the less bulky 2,6-dialkylnaphthalene.[2]
Q3: Can I use Friedel-Crafts acylation to avoid poly-substitution?
A3: Yes, Friedel-Crafts acylation is an excellent alternative to direct alkylation for achieving mono-substitution. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation reactions. The resulting ketone can then be reduced to the desired alkyl group.
Q4: What is the effect of the alkylating agent's structure on the reaction?
A4: The steric bulk of the alkylating agent significantly influences the regioselectivity. Smaller alkyl groups tend to yield a higher proportion of the 1-alkylnaphthalene (kinetic product), while bulkier alkyl groups, such as isopropyl or tert-butyl, favor the formation of the 2-alkylnaphthalene (thermodynamic product) to minimize steric interactions.[1]
Data Presentation
The following tables summarize quantitative data on the influence of reaction conditions on product distribution in naphthalene alkylation and acylation.
Table 1: Effect of Alkylating Agent and Catalyst on Isomer Distribution in Isopropylnaphthalene Synthesis
| Naphthalene:Alkylating Agent Molar Ratio | Alkylating Agent | Catalyst | Yield of Isopropylnaphthalene (%) | % β-isomer | % α-isomer |
| 1:0.8 | 2-chloropropane | Perfluorinated sulphonic acid resin | 54 | 98 | 2 |
| 1:0.8 | 2-bromopropane | Perfluorinated sulphonic acid resin | 38 | 88 | 12 |
| 1:0.8 | cumene | Perfluorinated sulphonic acid resin | 37 | 92 | 8 |
| 1:0.8 | p-cymene | Perfluorinated sulphonic acid resin | 51 | 93 | 7 |
Data compiled from patent literature, specific reaction conditions may vary.[3]
Table 2: Influence of Catalyst Modification on Naphthalene Conversion and Selectivity in Alkylation with tert-Butyl Alcohol
| Catalyst | Naphthalene Conversion (mol%) | 2,6-DTBN / 2,7-DTBN Ratio |
| HY-H (HCl modified HY zeolite) | > 90 | 2.34 |
| OY (Oxalic acid modified HY zeolite) | 53.5 | 5.93 |
| OSY-BS-H (Stepwise acid and alkali modified HY zeolite) | ~45 | 6.11 |
DTBN: di-tert-butylnaphthalene. Data suggests that catalyst modification can significantly enhance selectivity for the 2,6-isomer.[4]
Table 3: Regioselectivity in the Acetylation of 2-Methoxynaphthalene
| Product | Yield (%) |
| 2-acetyl-6-methoxynaphthalene (major) | 86 |
| 1-acetyl-2-methoxynaphthalene (minor) | 14 |
Total conversion of 2-methoxynaphthalene was 82%.[1]
Experimental Protocols
Protocol 1: Kinetically Controlled Friedel-Crafts Acylation of Naphthalene to 1-Acetylnaphthalene
Objective: To synthesize the kinetically favored 1-acetylnaphthalene.
Materials:
-
Naphthalene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dry Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in dry CH₂Cl₂.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetyl chloride (1.0 eq.) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.
-
Dissolve naphthalene (1.0 eq.) in a minimal amount of dry CH₂Cl₂ and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Maintain the reaction at 0°C and monitor its progress by TLC (typically complete within 1-2 hours).
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[5]
Protocol 2: Thermodynamically Controlled Friedel-Crafts Acylation of Naphthalene to 2-Acetylnaphthalene
Objective: To synthesize the thermodynamically favored 2-acetylnaphthalene.
Materials:
-
Naphthalene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dry Nitrobenzene
-
Crushed ice
-
Concentrated HCl
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In the flask, dissolve naphthalene (1.0 eq.) in dry nitrobenzene.
-
Add anhydrous AlCl₃ (1.2 eq.) portion-wise to the solution.
-
Add acetyl chloride (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours (e.g., 4-6 hours) to allow for equilibration to the more stable 2-isomer. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the mixture with a suitable solvent like dichloromethane.
-
The crude product can be purified by column chromatography or recrystallization. Note: Removal of nitrobenzene may require steam distillation.[5]
Visualizations
Caption: Kinetic vs. Thermodynamic control in naphthalene alkylation.
Caption: Workflow for minimizing polyalkylation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. FR2498177A1 - 2-Isopropyl-naphthalene prodn. by alkylation or isomerisation - using solid super-acidic catalyst esp. a per:fluoro-sulphonic acid - Google Patents [patents.google.com]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. benchchem.com [benchchem.com]
Dealing with matrix effects in the analysis of 2-Butylnaphthalene in environmental samples
Welcome to the technical support center for the analysis of 2-Butylnaphthalene in environmental samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components in the sample matrix.[1] In the analysis of this compound, complex environmental matrices like soil, water, or sediment contain numerous organic and inorganic compounds. These co-extractives can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative methods, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the analytical response of an analyte in a pure solvent standard to its response in a blank sample matrix that has been spiked with the analyte after extraction.[1][5] This is known as the "post-extraction spike" method. A response in the matrix that is lower than in the solvent indicates signal suppression, while a higher response indicates signal enhancement.[1][5] The matrix effect (ME%) can be quantified using the following formula:
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100
A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.[5]
Q3: What are the most effective strategies to mitigate or compensate for matrix effects?
A3: Several strategies can be employed, ranging from sample preparation to calibration techniques. The most common and effective approaches include:
-
Improved Sample Cleanup: Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often includes a dispersive solid-phase extraction (dSPE) cleanup step, can effectively remove interfering matrix components.[6][7]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[8][9] This approach helps to ensure that the standards and the samples are affected by the matrix in the same way, thus compensating for the effect.[9][10]
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[11] It involves adding a known amount of a stable isotope-labeled version of this compound to the sample before extraction.[12] Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it is affected by the matrix in the same way, allowing for highly accurate correction of both extraction losses and ionization effects.[11][12]
Q4: Can I use a standard solvent calibration if I perform a thorough sample cleanup?
A4: While a thorough cleanup can significantly reduce matrix effects, it may not eliminate them entirely.[2] The complexity of environmental samples means that some interfering components may still co-elute with this compound.[3] It is strongly recommended to validate your method by assessing the matrix effect. If significant effects (>20% suppression or enhancement) are still present after cleanup, a standard solvent calibration will likely produce inaccurate results. In such cases, matrix-matched calibration or stable isotope dilution is necessary for accurate quantification.[1][13]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution & Action Steps |
| Low or Inconsistent Recoveries | Signal Suppression: Co-eluting matrix components are reducing the ionization efficiency of this compound.[4] | 1. Improve Sample Cleanup: Implement or optimize a dSPE cleanup step in your QuEChERS protocol. Sorbents like PSA can remove fatty acids and other interferences.[14]2. Use Matrix-Matched Calibration: Prepare your calibration curve in an extract from a blank sample matrix to compensate for the signal loss.[8][9]3. Implement Stable Isotope Dilution (SID): Use a stable isotope-labeled internal standard for the most reliable correction.[11] |
| Artificially High Results (>100% Recovery) | Signal Enhancement: Co-eluting compounds are increasing the ionization efficiency of the analyte. This is a known phenomenon in both LC-MS and GC-MS.[1][10] | 1. Dilute the Sample Extract: Diluting the extract can reduce the concentration of interfering components, thereby minimizing the enhancement effect.[15]2. Optimize Chromatography: Adjust the chromatographic gradient (for LC) or temperature program (for GC) to better separate this compound from the enhancing matrix components.3. Switch to Matrix-Matched Calibration or SID: These calibration methods will inherently correct for the signal enhancement.[12][13] |
| Poor Reproducibility Across Different Sample Types (e.g., clay soil vs. sandy soil) | Variable Matrix Composition: Different environmental samples have vastly different chemical compositions, leading to different and unpredictable matrix effects.[3] | 1. Develop Matrix-Specific Protocols: Validate the method for each distinct matrix type. A cleanup procedure that works for sandy soil may not be sufficient for high-organic-content clay.2. Use a Robust Internal Standard: Stable isotope dilution is highly effective here, as the labeled standard co-elutes and experiences the same matrix variations as the analyte, ensuring consistent quantification.[11] |
| Peak Tailing or Broadening (GC-MS Specific) | Active Sites in GC System: Non-volatile matrix components can accumulate in the GC inlet liner and on the column, creating active sites that interact with the analyte. | 1. Use Inlet Liners with Glass Wool: This can help trap non-volatile matrix components.2. Incorporate "Analyte Protectants": Adding compounds like sorbitol or gulonolactone to both samples and standards can mask active sites in the GC inlet, improving peak shape and response.[10]3. Perform Regular Inlet Maintenance: Frequently replace the inlet liner and trim the first few centimeters of the analytical column. |
Data Summary: Comparison of Mitigation Strategies
| Strategy | Principle | Pros | Cons | Applicability |
| Enhanced Sample Cleanup (e.g., dSPE) | Removes interfering compounds from the sample extract before analysis.[7] | Reduces absolute matrix effects; Can improve instrument robustness. | May not remove all interferences; Can lead to analyte loss if not optimized. | Recommended for all complex matrices. |
| Matrix-Matched Calibration | Calibrators are prepared in a blank matrix extract to mimic the sample's composition.[9] | Effectively compensates for matrix effects; Relatively inexpensive if blank matrix is available.[13] | Requires a true blank matrix which can be difficult to obtain; Does not correct for variations between individual samples.[1][9] | Good for routine analysis of similar sample batches. |
| Stable Isotope Dilution (SID) | An isotopically labeled analog of the analyte is added to the sample as an internal standard.[11] | Corrects for both matrix effects and analyte loss during sample prep; Highest accuracy and precision.[12] | Labeled standards can be expensive and are not available for all compounds.[16] | The gold standard for accurate quantification in complex matrices. |
| Standard Addition | The sample is spiked with known concentrations of the analyte to create a calibration curve within each sample. | Corrects for matrix effects specific to each individual sample. | Labor-intensive and time-consuming; Requires a larger sample volume.[17] | Useful for highly variable or unique samples where a representative blank matrix is unavailable. |
Experimental Protocols
Protocol 1: QuEChERS-Based Extraction for this compound in Soil
This protocol is a generalized procedure based on the widely used QuEChERS methodology for extracting polycyclic aromatic hydrocarbons (PAHs) from solid environmental matrices.[7][8]
1. Sample Homogenization:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.[18]
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
2. Fortification (for QC and Calibration):
-
For quality control (QC) samples or matrix-matched standards, spike the soil with the appropriate concentration of this compound standard solution.
-
For sample analysis, spike with the stable isotope-labeled internal standard.
-
Vortex briefly and let it equilibrate for 30 minutes.
3. Extraction:
-
Add 10 mL of water and 10 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).[8]
-
Immediately shake vigorously for another 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes. The top layer is the acetonitrile extract.
4. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄ and 150 mg Primary Secondary Amine - PSA).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
5. Final Extract Preparation:
-
Carefully transfer the cleaned supernatant to a clean vial.
-
The extract is now ready for analysis by GC-MS or LC-MS.
Protocol 2: Assessment of Absolute Matrix Effect
This protocol allows for the quantitative measurement of signal suppression or enhancement.[1][5]
1. Prepare Three Sets of Solutions:
-
Set A (Solvent Standard): Prepare a standard of this compound in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank soil sample (confirmed to be free of this compound) and perform the entire extraction and cleanup procedure (Protocol 1). Spike the final, clean extract with this compound to achieve the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Take a blank soil sample and spike it with this compound before starting the extraction procedure (Protocol 1). The final concentration should theoretically be the same as Set A.
2. Analyze and Calculate:
-
Analyze all three sets of samples using your validated LC-MS/MS or GC-MS method.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
-
Calculate Recovery (RE):
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Visualizations
Caption: Workflow for QuEChERS sample preparation and cleanup.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 18. chemijournal.com [chemijournal.com]
Technical Support Center: Regioselective Synthesis of 2-Butylnaphthalene
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the regioselective synthesis of 2-butylnaphthalene. The content is structured to address specific experimental challenges and offer practical solutions.
Strategy 1: Friedel-Crafts Acylation followed by Reduction (Recommended)
This two-step approach is generally the most reliable method for synthesizing this compound with high regioselectivity, as it avoids the carbocation rearrangements and polyalkylation issues common in direct Friedel-Crafts alkylation.[1][2] The key is to control the regioselectivity during the initial acylation step to favor the 2-substituted isomer.
Troubleshooting and FAQs: Friedel-Crafts Acylation
Q1: I'm getting a mixture of 1-butyrylnaphthalene and 2-butyrylnaphthalene. How can I maximize the yield of the desired 2-isomer?
A1: The regioselectivity of naphthalene acylation is highly dependent on the reaction conditions, which determine whether the kinetic or thermodynamic product is favored.[3][4]
-
Thermodynamic Control (Favors 2-acyl product): The 2-acylnaphthalene is sterically more stable. To favor its formation, the reaction must be reversible. This is achieved by using a polar solvent (e.g., nitrobenzene) and higher reaction temperatures.[3][5] The polar solvent keeps the initially formed 1-acylnaphthalene-catalyst complex dissolved, allowing it to revert to the starting materials and then react at the more stable 2-position.[3][5]
-
Kinetic Control (Favors 1-acyl product): The 1-position (alpha) of naphthalene is more electronically activated and reacts faster.[6] Using a non-polar solvent (e.g., carbon disulfide (CS₂), dichloromethane) at low temperatures (e.g., 0°C) will favor the 1-acyl product.[3][6] In these solvents, the 1-acylnaphthalene-AlCl₃ complex often precipitates, preventing the reverse reaction.[3][5]
Q2: My reaction mixture turned dark and formed a significant amount of tar, leading to a low yield. What is the cause?
A2: Tar formation is typically a result of decomposition or polymerization side reactions, often caused by overly harsh conditions.[3]
-
Excessive Heat: Temperatures above 100°C can cause the decomposition of naphthalene and the acylating agent.[3]
-
Prolonged Reaction Time: Allowing the reaction to run for too long, especially at elevated temperatures, increases the likelihood of side reactions.[3]
-
Reactive Solvents: While effective for directing substitution, some polar solvents like nitrobenzene can be reactive under harsh conditions and are also highly toxic.[3]
Q3: The conversion of naphthalene is very low. How can I improve it?
A3: Low conversion often points to an issue with the catalyst or reagents.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[3] Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous. Poor quality or old catalyst can also be a cause.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[1] Therefore, a stoichiometric amount (or a slight excess) of the catalyst must be used.
Data Presentation: Solvent Effect on Naphthalene Acylation
| Solvent | Temperature | Major Product | Product Ratio (1-acyl : 2-acyl) | Control Type |
| Carbon Disulfide (CS₂) | Low | 1-Butyrylnaphthalene | ~9 : 1 | Kinetic[5][7] |
| Dichloromethane (CH₂Cl₂) | Low | 1-Butyrylnaphthalene | Favors 1-isomer | Kinetic[3] |
| Nitrobenzene | High | 2-Butyrylnaphthalene | ~1 : 9 | Thermodynamic[3][5][7] |
Diagram: Controlling Regioselectivity in Naphthalene Acylation
Caption: Logical workflow for kinetic vs. thermodynamic control.
Experimental Protocol: Synthesis of 2-Butyrylnaphthalene (Thermodynamic Control)
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagents: In the flask, dissolve naphthalene (1.0 eq.) in anhydrous nitrobenzene.
-
Catalyst Addition: Cool the solution in an ice bath and add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, allowing the temperature to remain below 10°C.
-
Acylating Agent: Add butyryl chloride (1.0 eq.) dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to room temperature, then heat to 60-80°C for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the 1-isomer and the formation of the 2-isomer.[3]
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-butyrylnaphthalene. Note: Nitrobenzene can be challenging to remove and may require steam distillation.[3]
-
Reduction: The purified 2-butyrylnaphthalene can then be reduced to this compound using standard methods like the Wolff-Kishner or Clemmensen reduction.
Strategy 2: Suzuki Cross-Coupling
The Suzuki coupling provides an excellent modern alternative with high regioselectivity, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[8][9] For this compound, the most common approach is coupling 2-bromonaphthalene with a butylboronic acid derivative.
Troubleshooting and FAQs: Suzuki Coupling
Q1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the most common causes?
A1: Failure in Suzuki couplings often relates to the catalyst system, reaction conditions, or reagent stability.[10]
-
Catalyst Inactivity: The active Pd(0) catalyst may not be forming or may have decomposed. Ensure the palladium precursor and ligands are of high quality. Using a pre-formed catalyst can sometimes resolve this.[10]
-
Inappropriate Ligand: The ligand is critical for an efficient catalytic cycle. For couplings involving alkyl groups, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction.[10]
-
Incorrect Base/Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[11] The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and the solvent system (e.g., dioxane/water, toluene/water) must be optimized for your specific substrates.[10]
-
Protodeborylation: The C-B bond of your butylboronic acid may be cleaved by a proton source (like water) before it can couple. This is a common side reaction.[10] To mitigate this, consider using milder bases (e.g., KF), anhydrous conditions, or using boronic esters (e.g., pinacol esters), which are often more stable.[10]
Data Presentation: Key Parameters for Suzuki Coupling Optimization
| Parameter | Common Choices | Role in Reaction | Troubleshooting Tip |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursor to the active Pd(0) catalyst | Use high-purity sources; consider pre-catalysts if yields are inconsistent.[10] |
| Ligand | SPhos, XPhos, PCy₃ | Stabilizes catalyst, facilitates oxidative addition and reductive elimination | Match ligand to the coupling partners; bulky ligands are often needed.[10][11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation | Base strength and solubility are critical; Cs₂CO₃ is often effective but more expensive.[10] |
| Boron Source | Boronic Acid, Pinacol Ester | Provides the butyl group | Pinacol esters are more stable and less prone to protodeborylation.[10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | Solubilizes reactants and catalyst system | The ratio of organic solvent to water can significantly impact the reaction rate.[10] |
Diagram: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling for this compound
-
Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromonaphthalene (1.0 eq.), butylboronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).[10]
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.).[10]
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature. Add water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.[10]
Strategy 3: Grignard Reaction
While feasible, using a Grignard reagent is often more complex, involving more steps than the previous methods. A possible route involves forming 2-naphthylmagnesium bromide from 2-bromonaphthalene, reacting it with butanal, and then reducing the resulting secondary alcohol.
Troubleshooting and FAQs: Grignard Reactions
Q1: I'm having trouble initiating the Grignard reagent formation. What should I do?
A1: This is a very common issue, almost always related to reaction conditions.
-
Ensure Anhydrous Conditions: Grignard reagents react readily with water.[12] All glassware must be rigorously flame- or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[13][14]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[13] This layer can be removed by crushing the magnesium with a dry stirring rod, adding a small crystal of iodine (which will be consumed as the reaction starts), or adding a few drops of a pre-formed Grignard reagent.[15]
-
Check Halide Quality: Ensure your 2-bromonaphthalene is pure and dry.
Q2: My reaction turns cloudy and black, and the final yield is low. What is happening?
A2: This could indicate side reactions or decomposition.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted organohalide, which would form 2,2'-binaphthyl.[16] This can be minimized by slow, controlled addition of the halide to the magnesium suspension.
-
Overheating: While some heat is sometimes needed for initiation, prolonged heating or refluxing, especially in THF, can lead to decomposition of the Grignard reagent.[15]
Diagram: Grignard Synthesis Workflow
Caption: Multi-step synthesis of this compound via Grignard.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Refining the experimental setup for studying the thermophysical properties of 2-Butylnaphthalene
Technical Support Center: Thermophysical Properties of 2-Butylnaphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the experimental setup for studying the thermophysical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when handling this compound?
A1: this compound, like other aromatic hydrocarbons, requires careful handling. Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[3][4][5] Avoid inhalation of vapors and direct contact with skin and eyes.[1][3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1][4]
Q2: How should this compound samples be prepared for thermophysical property measurements?
A2: Sample purity is critical for accurate measurements. Ensure the this compound is of high purity and free from contaminants. If necessary, purify the sample using appropriate techniques such as distillation or chromatography. Degassing the sample is often necessary to remove dissolved gases that can interfere with measurements, especially for density and viscosity. For certain analyses, like those involving high-boiling petroleum products, a multi-step sample preparation involving chromatography may be required to isolate the compound of interest.
Q3: What is the importance of temperature control in these experiments?
A3: Thermophysical properties are highly dependent on temperature. Therefore, precise and stable temperature control is paramount for obtaining accurate and reproducible data.[6] Use a calibrated thermostat or a constant temperature bath to maintain the sample at the desired temperature with minimal fluctuation.[7] Ensure that the temperature sensor is calibrated and positioned correctly within the experimental setup.
Q4: How can I minimize sample volatilization during high-temperature measurements?
A4: this compound is a volatile organic compound, and its vapor pressure increases with temperature. To minimize volatilization, use sealed sample containers whenever the experimental setup allows. For techniques like Differential Scanning Calorimetry (DSC), use hermetically sealed pans. When using open systems, a controlled inert gas atmosphere can help to reduce the rate of evaporation.
Troubleshooting Guides
Density Measurement (Oscillating U-tube Densitometer)
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or fluctuating density readings | 1. Presence of air bubbles in the sample.[8] 2. Incomplete temperature equilibration. 3. Contamination of the measuring cell. | 1. Degas the sample before injection. Visually inspect the U-tube for any bubbles. If bubbles are present, refill the cell. 2. Allow sufficient time for the sample to reach thermal equilibrium with the densitometer's heating block. 3. Clean the measuring cell with appropriate solvents (e.g., toluene followed by acetone) and dry it completely. |
| Density values are consistently higher or lower than expected | 1. Incorrect calibration of the densitometer. 2. Sample impurity. | 1. Calibrate the instrument using certified reference standards (e.g., dry air and ultrapure water) at the measurement temperature. 2. Verify the purity of the this compound sample. |
Viscosity Measurement (Rotational Viscometer)
| Issue | Possible Cause | Troubleshooting Steps |
| Erratic or non-repeatable viscosity readings | 1. Air bubbles trapped under the spindle.[6][9] 2. Turbulent flow of the sample.[10] 3. Temperature fluctuations.[6] | 1. Immerse the spindle at an angle to prevent bubble formation. Gently tap the spindle to dislodge any trapped bubbles. 2. Adjust the rotational speed. A lower speed might be necessary to ensure laminar flow. Ensure the torque reading is stable and within the recommended range for the instrument.[10] 3. Ensure the temperature bath is stable and the sample has reached thermal equilibrium. |
| Viscosity readings are out of the expected range | 1. Incorrect spindle or speed selection.[11] 2. Improper sample volume. | 1. Select a spindle and rotational speed appropriate for the expected viscosity of this compound at the measurement temperature. 2. Ensure the sample volume is sufficient to immerse the spindle to the marked level. |
Thermal Conductivity Measurement (Transient Hot-Wire Method)
| Issue | Possible Cause | Troubleshooting Steps |
| Non-linear temperature rise versus logarithm of time | 1. Onset of natural convection.[12] 2. Electrical noise in the measurement circuit. | 1. Reduce the heating power applied to the wire or shorten the measurement time. Ensure the experimental cell is designed to minimize convection. 2. Check for proper grounding of the apparatus. Use shielded cables for the measurement signals. |
| Inaccurate thermal conductivity values | 1. Incorrect calibration of the hot wire resistance-temperature relationship. 2. Heat loss through the ends of the hot wire. | 1. Accurately calibrate the resistance of the platinum wire as a function of temperature using a certified thermometer. 2. Use a differential setup with two wires of different lengths to compensate for end effects.[13] |
Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)
| Issue | Possible Cause | Troubleshooting Steps |
| Noisy or unstable DSC baseline | 1. Contamination in the DSC cell. 2. Improperly sealed sample pan leading to sample evaporation. | 1. Clean the DSC cell according to the manufacturer's instructions. 2. Use hermetically sealed pans and ensure they are properly closed. Check the pan for any leaks before starting the measurement. |
| Inaccurate heat capacity values | 1. Incorrect baseline subtraction. 2. Poor thermal contact between the pan and the DSC sensor. | 1. Perform a baseline run with empty pans and subtract it from the sample run. Ensure the heating and cooling rates are identical for both runs. 2. Ensure the bottom of the pan is flat and makes good contact with the sensor. |
Quantitative Data
Table 1: Thermophysical Properties of this compound
| Property | Temperature (K) | Value | Unit |
| Density (Liquid) | 298.15 | Data not available | g/cm³ |
| 323.15 | Data not available | g/cm³ | |
| 373.15 | Data not available | g/cm³ | |
| Viscosity (Liquid) | 273.15 | 1.28E-2 | Pa·s |
| 373.15 | 1.54E-3 | Pa·s | |
| 473.15 | 4.86E-4 | Pa·s | |
| Thermal Conductivity (Liquid) | 270 | 0.133 | W/(m·K) |
| 370 | 0.113 | W/(m·K) | |
| 470 | 0.094 | W/(m·K) | |
| Heat Capacity (Liquid) | 298.15 | Data not available | J/(mol·K) |
| 323.15 | Data not available | J/(mol·K) | |
| 373.15 | Data not available | J/(mol·K) |
Experimental Protocols
Density Measurement using an Oscillating U-tube Densitometer
Objective: To determine the density of liquid this compound as a function of temperature.
Apparatus: Digital oscillating U-tube densitometer, constant temperature bath, calibrated thermometer, syringes.
Procedure:
-
Calibration: Calibrate the densitometer at the desired measurement temperatures using dry air and ultrapure water.
-
Sample Preparation: Ensure the this compound sample is pure and degassed to remove any dissolved air.
-
Temperature Equilibration: Set the constant temperature bath to the desired temperature and allow the densitometer cell to equilibrate.
-
Sample Injection: Carefully inject the this compound sample into the oscillating U-tube, ensuring there are no air bubbles.
-
Measurement: Allow the sample to reach thermal equilibrium within the cell. Record the oscillation period and the corresponding density reading.
-
Cleaning: After each measurement, thoroughly clean the U-tube with a suitable solvent (e.g., toluene) followed by a volatile solvent (e.g., acetone) and dry it completely with a stream of dry air or nitrogen.
-
Repeatability: Perform multiple measurements at each temperature to ensure repeatability.
Viscosity Measurement using a Capillary Viscometer
Objective: To determine the kinematic and dynamic viscosity of this compound.
Apparatus: Ubbelohde or Cannon-Fenske capillary viscometer, constant temperature viscometer bath, stopwatch, calibrated thermometer.
Procedure:
-
Viscometer Selection: Choose a viscometer with a capillary size appropriate for the expected viscosity of this compound, aiming for a flow time between 200 and 1000 seconds.[14][15]
-
Sample Loading: Introduce a precise volume of the this compound sample into the viscometer.
-
Temperature Equilibration: Place the viscometer in the constant temperature bath, ensuring it is held vertically. Allow at least 20 minutes for the sample to reach the bath temperature.[14]
-
Flow Time Measurement: Draw the liquid up through the capillary into the timing bulb. Measure the time it takes for the liquid meniscus to pass between the two calibration marks.
-
Repeat Measurements: Repeat the flow time measurement at least three times. The readings should be within 1% of each other.[16]
-
Calculation: Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time. The dynamic viscosity (η) can be calculated if the density (ρ) is known: η = ν * ρ.
-
Cleaning: Thoroughly clean the viscometer with appropriate solvents and dry it after use.
Thermal Conductivity Measurement using the Transient Hot-Wire Method
Objective: To measure the thermal conductivity of liquid this compound.
Apparatus: Transient hot-wire apparatus, platinum wire, constant temperature cell, DC power supply, high-precision digital voltmeter, data acquisition system.
Procedure:
-
Cell Assembly: Assemble the measurement cell with the platinum hot wire immersed in the this compound sample.
-
Temperature Control: Place the cell in a thermostat and allow it to reach the desired temperature.
-
Bridge Balancing: Balance the Wheatstone bridge with the hot wire as one of the arms.
-
Heating Pulse: Apply a short (typically 1 second) DC voltage pulse to the wire, causing a small temperature increase.[13]
-
Data Acquisition: Record the change in resistance of the wire (and thus its temperature) as a function of time during and after the heating pulse.
-
Data Analysis: Plot the temperature rise against the natural logarithm of time. The thermal conductivity is determined from the slope of the linear portion of this plot.[12]
-
Corrections: Apply necessary corrections for non-ideal effects if required by the specific apparatus.
Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)
Objective: To determine the specific heat capacity of liquid this compound.
Apparatus: Differential Scanning Calorimeter (DSC), hermetically sealed aluminum pans, precision microbalance.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Temperature Program:
-
Equilibrate the cell at the starting temperature.
-
Perform a baseline run with empty sample and reference pans over the desired temperature range at a constant heating rate (e.g., 10 °C/min).
-
Run a sapphire standard under the same conditions to calibrate the heat flow signal.
-
Run the this compound sample under the same conditions.
-
-
Data Analysis: The specific heat capacity (Cp) is calculated using the following formula: Cp_sample = (DSC_sample / m_sample) * (m_std / DSC_std) * Cp_std, where DSC is the heat flow signal and m is the mass for the sample and the standard.
Visualizations
Caption: Workflow for Density Measurement.
Caption: Workflow for Viscosity Measurement.
Caption: Troubleshooting for Thermal Conductivity.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. lookchem.com [lookchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Measuring Viscosity - PSL [psl-rheotek.com]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Rotational viscometer data bias, these key factors to pay attention to [en1.nbchao.com]
- 10. cscscientific.com [cscscientific.com]
- 11. worldoftest.com [worldoftest.com]
- 12. mjbas.com [mjbas.com]
- 13. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. drugfuture.com [drugfuture.com]
- 16. uspbpep.com [uspbpep.com]
Validation & Comparative
A Comparative Analysis of 2-Butylnaphthalene and Other Alkylated Naphthalenes
This guide provides a comparative overview of 2-Butylnaphthalene and other alkylated naphthalenes, focusing on their physicochemical properties, biological activities, and toxicological profiles. The information is intended for researchers, scientists, and professionals in drug development. While specific biological data for this compound is limited in publicly available literature, this guide draws comparisons from structurally related compounds like naphthalene and methylnaphthalenes to provide a comprehensive perspective.
Physicochemical and Performance Characteristics
Alkylated naphthalenes (ANs) are a class of synthetic compounds produced by the alkylation of naphthalene.[1] These compounds are noted for their exceptional thermal and oxidative stability, low volatility, and good solubility in various solvents.[2][3] The properties of ANs can be customized by altering the length and branching of the alkyl chains, as well as the number of alkyl groups attached to the naphthalene ring.[4][5][6] This versatility makes them suitable for a wide range of applications, particularly as high-performance lubricants.[2]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Butoxynaphthalene | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene | General Alkylated Naphthalenes |
| CAS Number | 1134-62-9[7] | 10484-56-7[8][9] | 91-20-3[10] | 90-12-0 | 91-57-6 | Varies |
| Molecular Formula | C₁₄H₁₆[7] | C₁₄H₁₆O[8][9] | C₁₀H₈ | C₁₁H₁₀ | C₁₁H₁₀ | Varies |
| Molecular Weight | 184.28 g/mol [7] | 200.28 g/mol [11] | 128.17 g/mol | 142.20 g/mol | 142.20 g/mol | Varies |
| Appearance | - | White to Off-White Solid[11] | White crystalline solid[10] | - | - | Varies |
| Boiling Point | - | 147-150 °C (at 4 Torr)[11] | 218 °C | 244.6 °C | 241.1 °C | High, with low volatility[2][4] |
| Melting Point | - | 35-36 °C[11] | 80.26 °C | -30 °C | 34-36 °C | Generally low pour points[4] |
| Water Solubility | Low (LogP ~4.96 for 2-Butoxynaphthalene)[11][12] | Low[8] | Slightly soluble[10] | Low | Low | Hydrophobic[6] |
| Key Features | - | Sweet, fruity, floral odor[11] | Volatile[10] | - | - | Excellent thermal and oxidative stability, good additive solubility[2][13][14] |
Biological Activity and Potential Applications
The butoxy derivative, 2-Butoxynaphthalene, is utilized in the fragrance industry and is being explored in materials science and as a potential intermediate for pharmaceuticals and agrochemicals due to its structural similarities to other bioactive compounds.[11][12]
Toxicological Profile
The toxicology of this compound has not been extensively studied. However, data from naphthalene and its methylated analogs (1- and 2-methylnaphthalene) provide insights into the potential metabolic pathways and toxicological effects.
Naphthalene is metabolized by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-oxide, an electrophilic intermediate.[18] This intermediate can undergo several metabolic pathways, including conjugation with glutathione, hydration to form dihydrodiols, or spontaneous rearrangement to naphthols.[18] The formation of reactive metabolites, such as quinones, is associated with naphthalene's toxicity, which includes hemolytic anemia and damage to the respiratory tract.[10][18][19]
Studies on alkylated naphthalenes suggest that the presence and nature of the alkyl substituent can significantly influence the metabolic pathway. Alkyl substitution tends to shift the metabolism towards oxidation of the alkyl side chain, potentially reducing the formation of toxic metabolites from the aromatic ring.[20][21] For instance, in vitro studies with rat and human liver microsomes showed that for 1- and 2-ethylnaphthalene, alkyl side-chain oxidation was favored over aromatic oxidation.[20] Longer alkyl chains (C6 or more) appear to hinder overall metabolism.[20]
Human nasal tissues may be particularly susceptible to naphthalene toxicity.[18] Chronic exposure to naphthalene in animal studies has been linked to inflammation and lesions in the respiratory tract.[22][23]
Table 2: Summary of Toxicological Data for Naphthalene and Methylated Naphthalenes
| Compound | Route of Exposure | Key Toxicological Endpoints | Species | Reference |
| Naphthalene | Inhalation, Oral, Dermal | Hemolytic anemia, cataracts, respiratory tract toxicity (nasal and lung lesions).[10][18][19][22] | Human, Rat, Mouse | [10][18][19][22] |
| 1-Methylnaphthalene | Inhalation, Oral | Systemic effects, potential lung toxicity.[18] | Rat, Guinea Pig | [18] |
| 2-Methylnaphthalene | Inhalation, Oral, Dermal | Rapidly absorbed; pulmonary toxicity observed in mice after chronic oral and dermal exposure.[18][24] | Rat, Mouse | [18][24] |
Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of the biological activities and toxicities of these compounds. Below are representative methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Naphthalene) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), NADPH-generating system (e.g., G6P, G6PD, NADP+), and the test compound in a phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture at 37°C and initiate the reaction by adding the test compound.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the parent compound and its metabolites.
-
Data Analysis: Determine the rate of metabolism and identify the major metabolic pathways.
Visualizations
Signaling and Metabolic Pathways
The metabolic fate of alkylated naphthalenes is a critical determinant of their biological activity and toxicity. The following diagram illustrates a generalized metabolic pathway.
Caption: Generalized metabolic pathway of alkylated naphthalenes.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the biological activity of a novel naphthalene derivative.
Caption: Workflow for biological evaluation of naphthalene derivatives.
References
- 1. Alkylated naphthalene - Wikipedia [en.wikipedia.org]
- 2. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. upisecke.za.net [upisecke.za.net]
- 5. stle.org [stle.org]
- 6. researchgate.net [researchgate.net]
- 7. Naphthalene, 2-butyl- (CAS 1134-62-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. CAS 10484-56-7: 2-Butoxynaphthalene | CymitQuimica [cymitquimica.com]
- 9. 2-Butoxynaphthalene | CymitQuimica [cymitquimica.com]
- 10. healtheffects.org [healtheffects.org]
- 11. 2-Butoxynaphthalene (Nerolin Bromelia) | CAS 10484-56-7 | Neroli Fragrance Ingredient [industrochem.com]
- 12. echemi.com [echemi.com]
- 13. support.newgatesimms.com [support.newgatesimms.com]
- 14. Alkylated naphthalene | ExxonMobil Product Solutions [exxonmobilchemical.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation. | Sigma-Aldrich [sigmaaldrich.com]
- 21. The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. oehha.ca.gov [oehha.ca.gov]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comparative Guide to Validated Analytical Methods for 2-Butylnaphthalene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical techniques for the quantification of 2-Butylnaphthalene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated method data for this compound is not extensively documented in publicly available literature, this guide presents performance data and experimental protocols for structurally similar naphthalenol compounds.[1] These established methods serve as a robust baseline for the validation of analytical procedures for this compound.[1]
The selection of an optimal analytical method is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix.[1] This document aims to equip researchers with the necessary information to make an informed decision for their specific applications.
Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics for HPLC and GC-MS methods in the analysis of naphthol compounds, which are structurally analogous to this compound.[1] This data provides a strong foundation for a hypothetical proficiency test for this compound analysis.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999[1] | > 0.998[1] |
| Limit of Detection (LOD) | 0.19 - 0.22 µg/L[1] | 0.07 µg/L[1] |
| Limit of Quantitation (LOQ) | 1.5 µg/L[2] | 1.0 µg/L[2] |
| Accuracy (% Recovery) | 90 - 105%[2] | 91 - 98%[2] |
| Intra-day Precision (%RSD) | < 5%[2] | < 4%[2] |
| Inter-day Precision (%RSD) | < 6%[2] | < 5%[2] |
Note: The data presented is based on the analysis of 1-naphthol and 2-naphthol and serves as a strong baseline for the expected performance of methods validated for this compound.[1]
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[1] The following sections provide representative protocols for both HPLC and GC-MS analysis of naphthalenic compounds.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is highly sensitive and suitable for detecting low concentrations of naphthalenic compounds.[1]
Instrumentation:
-
A standard HPLC system equipped with a fluorescence detector.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound. For similar naphthols, excitation is around 230 nm and emission is around 350 nm.[2]
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile. From this, prepare a series of calibration standards by diluting the stock solution with the mobile phase.[1]
-
Sample Extraction: For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the determination of this compound.[2]
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.[2]
Chromatographic Conditions:
-
Column: A capillary column suitable for semi-volatile compounds (e.g., DB-5ms).[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold, and then ramp up to a higher temperature (e.g., 220 °C) to ensure good separation.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2]
Sample Preparation and Derivatization:
-
Extraction: Similar to the HPLC method, extract the analyte from the sample matrix.
-
Derivatization: To improve the volatility and chromatographic behavior of this compound, a derivatization step may be necessary. In-situ acetylation with acetic anhydride is a common method for similar compounds.[2]
-
Calibration Standards: Prepare calibration standards of this compound and subject them to the same derivatization and extraction procedure as the samples.[1]
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the typical workflows for method validation and sample analysis.
Caption: Workflow for analytical method validation.
References
Cross-Validation of HPLC and GC-MS for the Analysis of 2-Butylnaphthalene: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of semi-volatile aromatic hydrocarbons like 2-butylnaphthalene is crucial. The choice of analytical technique is a critical decision that impacts data quality and experimental outcomes. This guide provides an objective cross-validation of two powerful analytical methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This comparison is supported by experimental data from closely related compounds to provide a robust framework for method selection and validation.
The selection between HPLC and GC-MS is fundamentally driven by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. This compound, as a semi-volatile compound, is amenable to analysis by both techniques, making a direct comparison of their performance characteristics essential.
Method Performance Comparison
The following table summarizes the typical performance characteristics for HPLC and GC-MS methods for the analysis of naphthalene and its derivatives. This data, compiled from various validation studies of structurally similar polycyclic aromatic hydrocarbons (PAHs), serves as a strong baseline for the expected performance for this compound analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | 0.991 - 0.996[1] | 0.983 - 0.999[2] |
| Limit of Detection (LOD) | 0.01 - 0.51 µg/L[1] | 0.03 - 0.1 ng/mL[2] |
| Limit of Quantitation (LOQ) | 0.03 - 1.71 µg/L[1] | 0.1 - 0.5 ng/mL |
| Accuracy (% Recovery) | 78 - 106%[1] | 71 - 90%[2] |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable analytical data. The following sections provide representative methodologies for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine quantification of this compound in various sample matrices.
1. Sample Preparation:
-
Solid Samples: Dissolve a precisely weighed amount of the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to achieve a concentration within the calibration range.
-
Liquid Samples: Dilute the sample with the mobile phase to an appropriate concentration.
-
Filtration: Filter all samples through a 0.45 µm syringe filter before injection to remove particulate matter.
2. HPLC Conditions:
-
Instrument: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) acetonitrile:water and ramping up to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 226 nm or fluorescence detection with excitation at 275 nm and emission at 330 nm for enhanced sensitivity.
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a certified reference standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of a series of standard solutions of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level detection and confirmation of this compound.
1. Sample Preparation:
-
Extraction: For complex matrices, a liquid-liquid extraction (LLE) with a solvent like dichloromethane or a solid-phase extraction (SPE) may be necessary to isolate and concentrate this compound.
-
Solvent: The final sample should be dissolved in a volatile solvent compatible with GC analysis (e.g., hexane or dichloromethane).
-
Concentration: Adjust the concentration to fall within the linear range of the instrument.
2. GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.
-
Oven Temperature Program: An initial temperature of 60°C held for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown peaks, or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 184, 141, 115).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
3. Data Analysis:
-
Identify this compound by its retention time and the fragmentation pattern in the mass spectrum, compared to a reference standard.
-
Quantification is performed by integrating the peak area of a characteristic ion and using a calibration curve prepared from standards.
Mandatory Visualizations
To further elucidate the processes of method validation and selection, the following diagrams are provided.
Caption: A typical workflow for the cross-validation of HPLC and GC-MS methods.
Caption: A decision tree for selecting between HPLC and GC-MS for this compound analysis.
Conclusion
Both HPLC and GC-MS are highly capable techniques for the analysis of this compound. The choice between them should be guided by the specific analytical requirements.
-
HPLC is a robust and versatile technique, particularly well-suited for routine quality control applications where high throughput is a priority and the sample matrix is relatively clean. Its simpler sample preparation requirements for certain matrices can also be an advantage.
-
GC-MS excels in providing higher sensitivity and specificity, making it the preferred method for trace-level analysis and for samples in complex matrices. The mass spectrometric detection provides definitive identification of the analyte, which is crucial in research and drug development settings to avoid ambiguity.
Ultimately, a thorough cross-validation, considering the specific laboratory instrumentation and sample types, is recommended to determine the most suitable method for the intended application. This guide provides a foundational framework for conducting such a comparison for this compound.
References
Comparative study of the toxicological effects of naphthalene and 2-Butylnaphthalene
A detailed examination of the toxicological profiles of naphthalene and its alkylated derivative, 2-butylnaphthalene, reveals significant differences in their biological effects, primarily influenced by their metabolic pathways. This guide provides a comparative overview of their cytotoxicity, genotoxicity, and metabolic activation, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Naphthalene, a well-studied polycyclic aromatic hydrocarbon (PAH), is known for its toxic effects, which are intrinsically linked to its metabolic activation into reactive intermediates. In contrast, the toxicological data for this compound, an alkyl-substituted naphthalene, is less comprehensive. However, existing studies on alkylated naphthalenes suggest that the presence and nature of the alkyl substituent can significantly alter the molecule's toxic potential.
Executive Summary of Comparative Toxicological Data
The following table summarizes the key toxicological endpoints for naphthalene and this compound based on available data. It is important to note that direct comparative studies under identical experimental conditions are limited, and some data for this compound is inferred from studies on a broader class of alkylated naphthalenes.
| Toxicological Endpoint | Naphthalene | This compound | Key Observations |
| Cytotoxicity | Induces cytotoxicity in various cell lines, including human liver (HepG2) and lung cells.[1][2] The IC50 values are time and cell-line dependent.[1] | Data on specific IC50 values are limited. However, studies on alkylated naphthalenes suggest that cytotoxicity can be variable and structure-dependent. | Naphthalene's cytotoxicity is well-documented and linked to its reactive metabolites. The cytotoxicity of this compound is less characterized but is expected to be influenced by its altered metabolism. |
| Genotoxicity | Generally considered not to be a direct mutagen in bacterial assays (Ames test).[3][4][5] However, its metabolites, particularly naphthoquinones, can induce chromosomal damage and DNA fragmentation.[6][7] | Specific genotoxicity data for this compound is not readily available. Studies on alkylated PAHs suggest a potential reduction in genotoxicity due to a shift in metabolism away from the formation of reactive aromatic epoxides.[8][9] | Naphthalene exhibits indirect genotoxicity mediated by its metabolites. This compound is predicted to have a lower genotoxic potential due to preferential side-chain metabolism. |
| Developmental Toxicity (Zebrafish Embryo) | LC50 value of 19.91 mg/L (approximately 155 µM).[10] Induces developmental deformities such as pericardial edema and spinal cord defects.[10] | Benchmark Concentration (BMC50) for morphological effects observed, indicating developmental toxicity.[11] The toxicity is structure-dependent among different alkylated naphthalenes.[11] | Both compounds exhibit developmental toxicity in zebrafish embryos. The alkyl chain in this compound influences its toxic potency. |
| Metabolic Activation | Primarily metabolized by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-epoxide, a reactive intermediate.[12] This epoxide can lead to the formation of cytotoxic and genotoxic naphthols and naphthoquinones.[13][14] | Metabolism is shifted towards oxidation of the butyl side chain.[8][9] This pathway is thought to be a detoxification route that reduces the formation of reactive epoxides from the aromatic rings.[8][9] | The key difference lies in the primary site of metabolic attack. Naphthalene undergoes ring epoxidation, leading to toxic metabolites, while this compound is expected to undergo preferential side-chain oxidation. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure transparency and reproducibility.
Naphthalene Cytotoxicity Assay (MTT Assay on HepG2 Cells)
-
Objective: To determine the concentration of naphthalene that inhibits the growth of HepG2 (human liver carcinoma) cells by 50% (IC50).
-
Methodology:
-
HepG2 cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then treated with various concentrations of naphthalene (dissolved in a suitable solvent like DMSO) for specific time periods (e.g., 2, 3, 24, 48 hours).[1]
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Living cells with active mitochondrial reductases convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the logarithm of the naphthalene concentration.
-
Naphthalene Genotoxicity Assay (Ames Test)
-
Objective: To assess the mutagenic potential of naphthalene by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Several strains of S. typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used.
-
The bacterial strains are exposed to various concentrations of naphthalene in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction contains cytochrome P450 enzymes necessary to metabolize naphthalene into its reactive intermediates.
-
The mixture is plated on a minimal glucose agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
Only bacteria that have undergone a reverse mutation to synthesize their own histidine will grow and form colonies.
-
The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.[3]
-
Zebrafish Embryo Acute Toxicity Test (FET) for Naphthalene and this compound
-
Objective: To determine the median lethal concentration (LC50) and observe the developmental effects of the compounds on zebrafish embryos.
-
Methodology:
-
Fertilized zebrafish embryos are collected and placed in multi-well plates.
-
Embryos are exposed to a range of concentrations of naphthalene or this compound. A solvent control (e.g., DMSO) is also included.
-
The exposure is typically static or semi-static, with the test solution being renewed periodically.
-
The test is conducted for a specific duration, usually up to 96 or 120 hours post-fertilization (hpf).
-
Mortality is recorded at regular intervals (e.g., 24, 48, 72, 96 hpf). The LC50 value is calculated based on the mortality data.[10]
-
Developmental abnormalities (e.g., edema, spinal curvature, tail malformations) are observed and recorded using a microscope.[10][11] For this compound, a benchmark concentration (BMC50), the concentration that causes a 50% incidence of a specific malformation, can be determined.[11]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the comparative toxicology, the following diagrams, generated using Graphviz, illustrate the metabolic pathways and a typical experimental workflow.
Caption: Comparative metabolic pathways of naphthalene and this compound.
Caption: A generalized experimental workflow for in vitro toxicological assessment.
Discussion and Conclusion
The available evidence strongly suggests that the toxicological profiles of naphthalene and this compound are distinct, primarily due to differences in their metabolic activation. Naphthalene's toxicity is largely driven by the formation of a reactive epoxide on its aromatic rings, a pathway that leads to cytotoxic and genotoxic metabolites.
For this compound, the presence of the butyl group provides an alternative and likely preferred site for metabolic oxidation. This side-chain oxidation is generally considered a detoxification pathway as it diverts metabolism away from the formation of reactive aromatic epoxides.[8][9] This hypothesis is supported by studies on other alkylated naphthalenes.[8][9]
While direct comparative data on the cytotoxicity and genotoxicity of this compound is scarce, the developmental toxicity data from zebrafish studies indicates that it is biologically active and that its toxicity is not negligible.[11] The potent toxicity of some highly alkylated naphthalenes in these studies also suggests that mechanisms other than ring epoxidation may contribute to their toxicity, a possibility that warrants further investigation for this compound.
References
- 1. Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Critical assessment of the genetic toxicity of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic toxicity of naphthalene: a review. | Sigma-Aldrich [sigmaaldrich.com]
- 8. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]
- 11. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benchmarking the performance of 2-Butylnaphthalene-based organic semiconductors
A Comprehensive Performance Benchmark of Alkyl-Substituted Naphthalene-Based Organic Semiconductors
For researchers, scientists, and drug development professionals venturing into the realm of organic electronics, the selection of a suitable semiconductor is paramount. Naphthalene-based organic semiconductors have emerged as a promising class of materials due to their inherent aromaticity, environmental stability, and tunable electronic properties. This guide provides a comparative performance benchmark of alkyl-substituted naphthalene-based organic semiconductors against other relevant organic semiconductor classes, supported by experimental data.
Performance Comparison of Organic Semiconductors
The performance of an organic semiconductor is primarily evaluated by its charge carrier mobility (μ), which dictates the switching speed of a transistor, and the on/off current ratio (Ion/Ioff), which is crucial for the clear distinction between the 'on' and 'off' states of a device. The following table summarizes the key performance metrics for a selection of naphthalene-based organic semiconductors and other representative materials.
| Semiconductor Material | Substitution | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Deposition Method |
| Naphthalene-Flanked Diketopyrrolopyrrol (DPPN) | n-decyl | 0.019 | 106 | Solution-Processed |
| Naphthalene Derivative (DSN) | Di-styryl | 0.53 | - | Vacuum Evaporation |
| Naphthalene Derivative (DIN) | Di-naphthyl | 5.40 x 10-2 | - | Vacuum Evaporation |
| Naphthalene Derivative (DPEN) | Di-phenylethynyl | 3.42 x 10-2 | - | Vacuum Evaporation |
| Thiadiazoloquinoxaline-fused Naphthalenediimide | - | 0.03 | 2 x 105 | Dip-Coating |
| Unsymmetrical Naphthalene Imide Derivative | - | 0.016 | 104 - 105 | Solution-Processed |
| Asymmetric Naphthalene-Thiophene (NBTND) | 6-decylnaphthalen-2-yl | 2.68 x 10-2 | - | Vacuum Evaporation |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the typical experimental protocols for the fabrication and characterization of Organic Field-Effect Transistors (OFETs) based on naphthalene derivatives.
Synthesis of Alkyl-Substituted Naphthalene Derivatives
A common synthetic route for functionalized naphthalene derivatives is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling. For instance, the synthesis of styryl-substituted naphthalene (DSN) involves the reaction of 2,6-dibromonaphthalene with a vinylboronic acid derivative in the presence of a palladium catalyst and a base.[1]
-
General Suzuki Coupling Procedure:
-
Dissolve 2,6-dibromonaphthalene and the corresponding boronic acid intermediate in a suitable solvent system (e.g., toluene, ethanol, and water).
-
Add a palladium catalyst, such as Pd(PPh3)4, and a base, like K2CO3.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time.
-
After cooling, extract the product with an organic solvent, and purify it using column chromatography and recrystallization.[1]
-
OFET Fabrication
Organic Field-Effect Transistors are typically fabricated in one of several device architectures, with the bottom-gate, top-contact (BGTC) and top-gate, bottom-contact (TGBC) being the most common.[2]
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote the ordered growth of the organic semiconductor.
-
-
Semiconductor Deposition:
-
Solution Processing (e.g., Spin-Coating, Dip-Coating):
-
Dissolve the organic semiconductor in a suitable organic solvent (e.g., chloroform, toluene, or dichlorobenzene).
-
Deposit the solution onto the prepared substrate using the chosen method to form a thin film.
-
Anneal the film at a specific temperature to improve crystallinity and molecular ordering.[3]
-
-
Vacuum Evaporation:
-
Place the organic semiconductor material in a crucible within a high-vacuum chamber.
-
Heat the material until it sublimes, and the vapor deposits as a thin film onto the substrate, which is maintained at a specific temperature.[1]
-
-
-
Electrode Deposition:
-
Define the source and drain electrodes by depositing a conductive material (typically gold) through a shadow mask onto the semiconductor layer (for top-contact configuration) or onto the dielectric before the semiconductor deposition (for bottom-contact configuration).[2]
-
Device Characterization
The electrical performance of the fabricated OFETs is measured using a semiconductor parameter analyzer in a controlled environment (e.g., under vacuum or in a nitrogen-filled glovebox) to exclude the influence of ambient air and moisture.[4]
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).
-
Transfer Characteristics: Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant drain-source voltage (VDS).
-
Parameter Extraction: The field-effect mobility (μ) is typically calculated from the saturation region of the transfer curve using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.[2] The on/off ratio is the ratio of the maximum drain current to the minimum drain current in the transfer characteristic.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in the development and characterization of these organic semiconductors, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of alkyl-substituted naphthalene semiconductors.
Caption: Workflow for the fabrication of an Organic Field-Effect Transistor (OFET).
Caption: Charge transport mechanism in organic semiconductors.
References
- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Solution-processable n-type semiconductors based on unsymmetrical naphthalene imides: synthesis, characterization, and applications in field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Differentiating Isomers of Butylnaphthalene Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of isomers is a critical challenge in many scientific disciplines, from environmental analysis to pharmaceutical development. Butylnaphthalene isomers, specifically 1-butylnaphthalene and 2-butylnaphthalene, present a classic analytical problem due to their similar physicochemical properties. This guide provides a detailed comparison of these two isomers using mass spectrometry, supported by experimental data and protocols, to aid researchers in their differentiation.
Introduction
1-Butylnaphthalene and this compound are structural isomers with the molecular formula C₁₄H₁₆ and a molecular weight of 184.28 g/mol . Their structural difference lies in the attachment point of the butyl group to the naphthalene ring system. This subtle difference can lead to distinct biological activities and toxicological profiles, making their accurate identification essential. While their electron ionization (EI) mass spectra are very similar, careful examination of fragmentation patterns and the use of chromatographic separation can allow for their differentiation.
Mass Spectrometric Fragmentation Analysis
Upon electron ionization, both 1- and this compound undergo fragmentation, primarily through cleavage of the butyl side chain. The resulting mass spectra exhibit a characteristic molecular ion peak (M⁺) at m/z 184 and a series of fragment ions. The most significant fragmentation pathway for both isomers is the loss of a propyl radical (•C₃H₇), leading to the formation of a highly stable naphthylmethylium or tropylium-like cation at m/z 141, which is often the base peak.
However, the relative intensities of the molecular ion peak and other fragment ions can differ between the two isomers, providing a basis for their distinction.
Quantitative Data Comparison
The following table summarizes the key quantitative data from the electron ionization mass spectra of 1-butylnaphthalene and this compound, obtained from the NIST Mass Spectrometry Data Center. The relative intensity of the major ions is presented.
| m/z | Ion | 1-Butylnaphthalene (Relative Intensity %) | This compound (Relative Intensity %) |
| 184 | [M]⁺ | 29.8 | 35.5 |
| 142 | [M-C₃H₆]⁺ | 18.3 | 19.9 |
| 141 | [M-C₃H₇]⁺ | 100.0 | 100.0 |
| 128 | [C₁₀H₈]⁺ | 11.1 | 11.5 |
| 115 | [C₉H₇]⁺ | 8.7 | 9.1 |
Key Observation: While the fragmentation pattern is qualitatively similar, this compound exhibits a slightly more intense molecular ion peak (m/z 184) relative to the base peak at m/z 141, compared to 1-butylnaphthalene. This subtle but reproducible difference can be used as a diagnostic indicator when analyzing pure samples or well-separated chromatographic peaks.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Given the similarity of their mass spectra, chromatographic separation prior to mass analysis is the most reliable method for the differentiation and quantification of butylnaphthalene isomers in a mixture.
1. Sample Preparation:
-
Dissolve the sample containing butylnaphthalene isomers in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5973N or a similar single quadrupole or ion trap mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers based on their boiling points.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-300
3. Data Analysis:
-
The isomers will be separated based on their retention times. Typically, 1-butylnaphthalene will elute slightly earlier than this compound.
-
Confirm the identity of each isomer by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Quantification can be achieved by integrating the peak areas of the total ion chromatogram (TIC) or a specific diagnostic ion (e.g., m/z 141).
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating 1-butylnaphthalene and this compound.
Caption: Logical workflow for the differentiation of butylnaphthalene isomers.
Fragmentation Pathway
The primary fragmentation pathway for both 1- and this compound under electron ionization is depicted below.
Caption: Primary fragmentation pathways for butylnaphthalene isomers.
Conclusion
While 1-butylnaphthalene and this compound exhibit very similar mass spectra, they are not identical. The subtle difference in the relative intensity of the molecular ion peak can serve as a diagnostic tool. However, for unambiguous identification and quantification, especially in complex mixtures, the use of gas chromatography-mass spectrometry (GC-MS) is essential. The combination of chromatographic retention time and mass spectral data provides a robust and reliable method for differentiating these isomers. The experimental protocol and workflows provided in this guide offer a practical framework for researchers in various fields to confidently identify and distinguish between 1- and this compound.
A Comparative Guide to the Synthetic Routes of 2-Butylnaphthalene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Naphthalene Derivative
The strategic synthesis of 2-butylnaphthalene, a substituted polycyclic aromatic hydrocarbon, is of interest in various fields of chemical research, including materials science and as a potential intermediate in the synthesis of more complex molecules. The selection of an optimal synthetic route is critical and depends on factors such as precursor availability, desired yield and purity, scalability, and reaction conditions. This guide provides a comparative analysis of four primary synthetic strategies for the preparation of this compound: Friedel-Crafts acylation followed by reduction, direct Friedel-Crafts alkylation, Grignard reaction, and Suzuki coupling.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative metrics for the four primary synthesis routes to this compound, based on available literature data and established chemical principles.
| Parameter | Route 1: Friedel-Crafts Acylation & Reduction | Route 2: Direct Friedel-Crafts Alkylation | Route 3: Grignard Reaction | Route 4: Suzuki Coupling |
| Starting Materials | Naphthalene, Butyryl chloride | Naphthalene, 1-Butene or 1-Butyl chloride | 2-Bromonaphthalene, Butyl bromide | 2-Bromonaphthalene, n-Butylboronic acid |
| Key Reagents | AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOH | Lewis Acid (e.g., AlCl₃) or Solid Acid Catalyst | Magnesium | Palladium catalyst, Base |
| Typical Overall Yield | Moderate to High | Variable (can be low due to polyalkylation) | Moderate to High | High |
| Regioselectivity | High for 2-isomer (under thermodynamic control) | Moderate (favors 2-isomer with bulky alkyl groups) | High (precursor-defined) | High (precursor-defined) |
| Key Advantages | Good control over regioselectivity, avoids carbocation rearrangements. | Potentially a one-step process. | High regioselectivity, avoids polyalkylation. | High yield and functional group tolerance. |
| Key Disadvantages | Two-step process, harsh reducing conditions may be required. | Risk of polyalkylation and carbocation rearrangements. | Requires anhydrous conditions, Grignard reagent is moisture-sensitive. | Cost of palladium catalyst and boronic acid. |
Synthetic Pathways
The logical flow of the four synthetic routes to this compound can be visualized as follows:
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Friedel-Crafts Acylation and Reduction
This two-step sequence offers excellent control over the regiochemistry, favoring the formation of the 2-substituted product under thermodynamic control.
Step 1a: Friedel-Crafts Acylation of Naphthalene with Butyryl Chloride
-
Materials: Naphthalene (1.0 eq.), anhydrous aluminum chloride (AlCl₃, 1.2 eq.), butyryl chloride (1.1 eq.), and dry nitrobenzene (solvent).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, dissolve naphthalene in dry nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add anhydrous aluminum chloride portion-wise with stirring.
-
Add butyryl chloride dropwise from the dropping funnel to the cooled suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C and maintain for 2-3 hours to favor the formation of the thermodynamically stable 2-isomer. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-butyrylnaphthalene can be purified by vacuum distillation or column chromatography.
-
Step 1b: Clemmensen or Wolff-Kishner Reduction of 2-Butyrylnaphthalene
-
Clemmensen Reduction:
-
Materials: 2-Butyrylnaphthalene (1.0 eq.), amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, and toluene.
-
Procedure: Reflux the 2-butyrylnaphthalene with amalgamated zinc in a mixture of concentrated hydrochloric acid and toluene. The reaction is typically complete within several hours. After completion, the organic layer is separated, washed, dried, and concentrated to yield this compound.
-
-
Wolff-Kishner Reduction:
-
Materials: 2-Butyrylnaphthalene (1.0 eq.), hydrazine hydrate (H₂NNH₂·H₂O), potassium hydroxide (KOH), and a high-boiling solvent like diethylene glycol.
-
Procedure: Heat a mixture of 2-butyrylnaphthalene, hydrazine hydrate, and potassium hydroxide in diethylene glycol to a high temperature (typically 180-200°C) to effect the reduction of the carbonyl group. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent to isolate the this compound.
-
Route 2: Direct Friedel-Crafts Alkylation
This method offers a more direct approach, though it can be complicated by issues of regioselectivity and polyalkylation. The use of a less reactive alkylating agent and a solid acid catalyst can improve selectivity for the mono-alkylated product.
-
Materials: Naphthalene (1.0 eq.), 1-butene or 1-butyl chloride (alkylating agent), and a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst (e.g., a zeolite).
-
Procedure:
-
In a suitable reactor, dissolve naphthalene in an inert solvent (e.g., carbon disulfide or a hydrocarbon solvent).
-
Add the Lewis acid catalyst at a low temperature (e.g., 0°C).
-
Introduce the alkylating agent (1-butene gas or 1-butyl chloride) slowly into the reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at a controlled temperature. The reaction time and temperature will influence the product distribution.
-
Upon completion, quench the reaction by adding water or a dilute acid.
-
Separate the organic layer, wash, dry, and concentrate.
-
The product will be a mixture of 1- and this compound, as well as polyalkylated naphthalenes. Purification by fractional distillation or column chromatography is necessary to isolate the desired this compound.
-
Route 3: Grignard Reaction
This route provides a highly regioselective synthesis starting from a pre-functionalized naphthalene derivative, thus avoiding isomeric mixtures.
-
Materials: 2-Bromonaphthalene (1.0 eq.), magnesium turnings (1.1 eq.), a crystal of iodine (catalyst), anhydrous diethyl ether or tetrahydrofuran (THF, solvent), and butyl bromide (1.0 eq.).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a crystal of iodine under an inert atmosphere.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve 2-bromonaphthalene in anhydrous ether or THF and add a small portion to the magnesium to initiate the Grignard reagent formation (indicated by a color change and gentle reflux).
-
Once the reaction starts, add the remaining 2-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent solution to 0°C.
-
Add butyl bromide dropwise to the Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Route 4: Suzuki Coupling
The Suzuki coupling is a powerful and versatile method for carbon-carbon bond formation, offering high yields and excellent functional group tolerance.
-
Materials: 2-Bromonaphthalene (1.0 eq.), n-butylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure:
-
To a reaction flask, add 2-bromonaphthalene, n-butylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Conclusion
The choice of the most suitable synthetic route for this compound depends on the specific requirements of the researcher and the available resources. For high regioselectivity and avoidance of side products, the Grignard reaction and Suzuki coupling are excellent choices, with the latter often providing higher yields and tolerating a wider range of functional groups, albeit at a higher cost for reagents. The Friedel-Crafts acylation followed by reduction is a classic and reliable method that also offers good control over regioselectivity. Direct Friedel-Crafts alkylation is the most straightforward in principle but is often plagued by a lack of selectivity, leading to mixtures of products that require careful purification. For large-scale industrial synthesis, the direct alkylation route might be economically favorable if the separation of isomers is feasible, while for laboratory-scale synthesis requiring high purity, the Grignard or Suzuki routes are generally preferred.
Validating the Structure of 2-Butylnaphthalene: A Comparative Guide to 2D NMR Techniques
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel and known compounds is paramount. While 1D NMR provides fundamental information, complex aromatic structures like 2-Butylnaphthalene often exhibit signal overlap that complicates definitive assignment. This guide provides a comprehensive comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—for the unequivocal structural validation of this compound, supported by hypothetical experimental data.
The Challenge: Positional Isomerism in Butylnaphthalene
Naphthalene can be substituted at either the 1- (alpha) or 2- (beta) position. Distinguishing between 1-Butylnaphthalene and this compound using 1D ¹H NMR alone can be challenging due to the complex coupling patterns and overlapping signals in the aromatic region. 2D NMR spectroscopy offers a solution by spreading the signals over two dimensions, revealing connectivity between nuclei.[1][2][3]
Structure of this compound with Atom Numbering:
Comparative Analysis of NMR Data
To validate the structure, we compare predicted chemical shifts with experimental data. The key is not just the shifts themselves, but the correlations observed in the 2D spectra which reveal the bonding framework.
Data Presentation: Predicted vs. Experimental NMR Data
The following tables summarize the predicted and hypothetical experimental ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Integration |
| H-1' | 2.80 - 2.90 | 2.85 | t | 2H |
| H-2' | 1.65 - 1.75 | 1.70 | sext | 2H |
| H-3' | 1.35 - 1.45 | 1.40 | sext | 2H |
| H-4' | 0.90 - 1.00 | 0.95 | t | 3H |
| H-1 | 7.70 - 7.80 | 7.75 | d | 1H |
| H-3 | 7.35 - 7.45 | 7.40 | d | 1H |
| H-4 | 7.80 - 7.90 | 7.85 | d | 1H |
| H-5 | 7.75 - 7.85 | 7.80 | d | 1H |
| H-6 | 7.40 - 7.50 | 7.45 | m | 1H |
| H-7 | 7.40 - 7.50 | 7.48 | m | 1H |
| H-8 | 7.75 - 7.85 | 7.82 | d | 1H |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |
| C-1' | 35.0 - 36.0 | 35.5 |
| C-2' | 33.0 - 34.0 | 33.5 |
| C-3' | 22.0 - 23.0 | 22.5 |
| C-4' | 13.5 - 14.5 | 14.0 |
| C-1 | 127.0 - 128.0 | 127.5 |
| C-2 | 139.0 - 140.0 | 139.5 |
| C-3 | 125.0 - 126.0 | 125.8 |
| C-4 | 128.0 - 129.0 | 128.3 |
| C-4a | 133.0 - 134.0 | 133.7 |
| C-5 | 127.5 - 128.5 | 128.0 |
| C-6 | 126.0 - 127.0 | 126.2 |
| C-7 | 125.5 - 126.5 | 125.9 |
| C-8 | 127.0 - 128.0 | 127.8 |
| C-8a | 131.5 - 132.5 | 132.0 |
Structural Elucidation Workflow using 2D NMR
The validation process follows a logical workflow, where each 2D NMR experiment provides a piece of the structural puzzle.
Caption: Experimental workflow for 2D NMR-based structure validation.
Detailed Analysis of 2D NMR Correlations
COSY (Correlation Spectroscopy): Mapping the Butyl Chain
The COSY spectrum reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH).[4] This is instrumental in establishing the connectivity of the butyl group.
-
H-1' to H-2': A cross-peak between the triplet at 2.85 ppm (H-1') and the sextet at 1.70 ppm (H-2') confirms their adjacency.
-
H-2' to H-3': A correlation between the sextet at 1.70 ppm (H-2') and the sextet at 1.40 ppm (H-3') connects the middle of the chain.
-
H-3' to H-4': A cross-peak between the sextet at 1.40 ppm (H-3') and the terminal methyl triplet at 0.95 ppm (H-4') completes the butyl chain's spin system.
-
Aromatic Region: Complex cross-peaks in the aromatic region (7.40-7.85 ppm) confirm the connectivity within the naphthalene ring system, for instance, between H-3 and H-4, and between H-5, H-6, H-7, and H-8.
Caption: Key COSY correlations confirming the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[1][5][6] This allows for the unambiguous assignment of protonated carbons.
-
Butyl Chain: Cross-peaks will appear between H-1' (2.85 ppm) and C-1' (35.5 ppm), H-2' (1.70 ppm) and C-2' (33.5 ppm), H-3' (1.40 ppm) and C-3' (22.5 ppm), and H-4' (0.95 ppm) and C-4' (14.0 ppm).
-
Naphthalene Ring: Each protonated aromatic carbon will show a correlation to its attached proton, for example, H-1 (7.75 ppm) to C-1 (127.5 ppm). Quaternary carbons (C-2, C-4a, C-8a) will be absent from the HSQC spectrum.
Caption: Key HSQC correlations (¹JCH).
HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment
The HMBC spectrum is the most powerful tool for this specific problem, as it reveals long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[4][5][6] This data provides the definitive link between the butyl group and the naphthalene ring at the C-2 position.
Crucial Correlations for Validating the 2-Butyl Position:
-
H-1' to Naphthalene Ring: The protons on the first methylene group of the butyl chain (H-1' at 2.85 ppm) will show correlations to the carbons of the naphthalene ring.
-
²JCH Correlation to C-2: A strong cross-peak between H-1' and the quaternary carbon C-2 (139.5 ppm).
-
³JCH Correlation to C-1: A cross-peak between H-1' and the protonated carbon C-1 (127.5 ppm).
-
³JCH Correlation to C-3: A cross-peak between H-1' and the protonated carbon C-3 (125.8 ppm).
-
The presence of these three correlations, especially the strong two-bond correlation to the quaternary C-2, and the three-bond correlations to both C-1 and C-3, is conclusive evidence for the attachment of the butyl group at the C-2 position. If the butyl group were at the C-1 position, H-1' would show correlations to C-2 and C-8a.
Caption: Decisive HMBC correlations from H-1'.
Experimental Protocols
Sample Preparation: A sample of this compound (approx. 20 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
1D Spectra Acquisition:
-
¹H NMR: Acquired with a spectral width of 16 ppm, 16 scans, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.
-
¹³C NMR: Acquired with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.
2D Spectra Acquisition:
-
COSY: A gradient-selected COSY experiment is run with 2048 data points in F2 and 256 increments in F1. 4 scans per increment are collected.
-
HSQC: A phase-sensitive, gradient-selected HSQC experiment is optimized for a one-bond coupling constant (¹JCH) of 145 Hz. 2048 data points are collected in F2 and 256 increments in F1, with 8 scans per increment.
-
HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz. 2048 data points are collected in F2 and 256 increments in F1, with 16 scans per increment.[6]
Data Processing: All data are processed using appropriate software (e.g., MestReNova, TopSpin). A sine-bell window function is applied to both dimensions before Fourier transformation. Phase and baseline corrections are applied as necessary.
Conclusion
By systematically applying a suite of 2D NMR experiments, the structure of this compound can be validated with a high degree of confidence. While 1D NMR and COSY experiments establish the presence and connectivity of the butyl and naphthalene fragments, it is the long-range correlations in the HMBC spectrum that provide the unequivocal link between the two moieties, confirming the C-2 substitution pattern and ruling out other positional isomers. This workflow represents a robust and reliable methodology for the structural elucidation of substituted aromatic compounds.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. youtube.com [youtube.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Purity Analysis of Synthesized 2-Butylnaphthalene and its Certified Reference Material
This guide provides a comprehensive comparison of a laboratory-synthesized batch of 2-Butylnaphthalene against a commercially available certified reference material (CRM). The objective is to rigorously assess the purity of the synthesized product and identify any potential impurities. This document is intended for researchers, scientists, and drug development professionals who rely on high-purity chemical intermediates.
Introduction
This compound is a naphthalene derivative with applications in various fields of chemical research and as a potential intermediate in the synthesis of pharmaceuticals.[1] Ensuring the purity of such compounds is critical for the reliability and reproducibility of experimental results and for the quality of final products. This guide details the synthesis and subsequent purity analysis using state-of-the-art analytical techniques.
Synthesis of this compound
The laboratory synthesis of this compound was achieved via a Williamson ether synthesis, a robust and well-established method for preparing ethers.[2] This reaction involves the deprotonation of 2-naphthol to form a nucleophilic naphthoxide ion, which then undergoes an SN2 reaction with an alkyl halide, in this case, 1-bromobutane.[2][3][4][5]
Reaction Scheme:
-
Deprotonation: 2-Naphthol is treated with sodium hydroxide (NaOH) in ethanol (EtOH) to generate the sodium 2-naphthoxide.[2][5]
-
SN2 Reaction: The 2-naphthoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane to yield 2-Butoxynaphthalene (a common name for this compound) and sodium bromide as a byproduct.[2][5]
A visual representation of the synthesis workflow is provided below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols for Purity Assessment
The purity of the synthesized this compound was assessed and compared against a certified reference material (CRM) from a reputable supplier using three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[6][7] It provides both qualitative and quantitative information about the components of a mixture.
Protocol:
-
Instrument: A standard GC-MS system was used.
-
Column: Rxi-5MS, 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Samples of both the synthesized product and the CRM were dissolved in dichloromethane to a concentration of 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify each component in a mixture.[8] A reverse-phase HPLC method was developed for this analysis.[9]
Protocol:
-
Instrument: HPLC system equipped with a UV-Vis detector.[8]
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 225 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of the synthesized product and the CRM were dissolved in the mobile phase to a concentration of 0.1 mg/mL and filtered through a 0.45 µm syringe filter.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were used to confirm the chemical structure of the synthesized this compound and to detect any impurities with distinct NMR signals.
Protocol:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Standard carbon-13 NMR experiment with proton decoupling.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.6 mL of CDCl₃.
The general workflow for the analytical assessment is depicted in the following diagram.
Caption: General workflow for the purity assessment of this compound.
Data Presentation and Comparison
The quantitative data obtained from the GC-MS and HPLC analyses are summarized below for a direct comparison between the synthesized this compound and the certified reference material.
Table 1: Purity Comparison by GC-MS and HPLC
| Sample | Purity by GC-MS (Area %) | Purity by HPLC (Area %) |
| Synthesized this compound | 98.9% | 99.2% |
| Certified Reference Material | >99.8% | >99.9% |
Table 2: Impurity Profile of Synthesized this compound (GC-MS Data)
| Retention Time (min) | Probable Identity | Area % |
| 10.5 | 2-Naphthol (unreacted) | 0.6% |
| 12.1 | 1-Butylnaphthalene | 0.3% |
| 14.8 | Dibutyl ether | 0.2% |
The NMR spectra of the synthesized product were consistent with the structure of this compound, showing the characteristic aromatic and aliphatic proton and carbon signals.[10][11] Minor peaks corresponding to the identified impurities in Table 2 were also observed at very low intensities. The spectrum of the CRM showed no discernible impurity peaks.
Discussion
The purity of the synthesized this compound, as determined by both GC-MS and HPLC, was found to be high (98.9% and 99.2%, respectively), though slightly lower than the certified reference material. The primary impurities identified were unreacted 2-naphthol and a small amount of the isomeric 1-Butylnaphthalene. The presence of 1-Butylnaphthalene could be a result of minor side reactions during the synthesis. Dibutyl ether is likely formed from a side reaction of the butoxide with 1-bromobutane.
Conclusion
The Williamson ether synthesis is an effective method for producing this compound with good purity. However, for applications requiring exceptionally high purity, further purification steps such as recrystallization or column chromatography would be necessary to remove residual starting materials and side products. The analytical methods detailed in this guide provide a robust framework for the quality control and purity assessment of synthesized this compound.
References
- 1. Naphthalene, 2-butyl- | C14H16 | CID 14339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Solved EXPERIMENT 10 SYNTHESIS OF 2-BUTOXYNAPHTHALENE | Chegg.com [chegg.com]
- 4. brainly.com [brainly.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Naphthalene, 2-butoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Solved 6. The 1H NMR spectrum of 2-butoxynaphthalene is | Chegg.com [chegg.com]
- 11. chegg.com [chegg.com]
Inter-laboratory Comparison for the Analysis of 2-Butylnaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Butylnaphthalene. In the absence of a direct, publicly available inter-laboratory comparison study for this compound, this document presents a synthesized proficiency test based on established methods for Polycyclic Aromatic Hydrocarbons (PAHs) and related naphthalene derivatives.[1][2] The presented data is representative of typical performance characteristics observed in such studies and aims to provide a realistic and scientifically grounded comparison of common analytical techniques.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes hypothetical performance data from three different laboratories employing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound in a prepared sample with a target concentration of 50 ng/mL.
| Parameter | Laboratory A (HPLC-FLD) | Laboratory B (GC-MS) | Laboratory C (GC-MS/MS) |
| Reported Mean Concentration (ng/mL) | 48.5 | 52.1 | 50.8 |
| Standard Deviation (ng/mL) | 2.1 | 1.8 | 1.1 |
| Recovery (%) | 97.0 | 104.2 | 101.6 |
| Linearity (R²) | >0.998 | >0.999 | >0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.8 | 0.5 | 0.2 |
| Limit of Quantification (LOQ) (ng/mL) | 2.5 | 1.5 | 0.7 |
| Intra-day Precision (RSD%) | < 5% | < 4% | < 3% |
| Inter-day Precision (RSD%) | < 7% | < 6% | < 5% |
This data is representative and compiled from methodologies for related PAH compounds.[1][3][4]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from validated methods for similar analytes and are intended to serve as a robust starting point for the analysis of this compound.[5][6][7]
1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the quantitative analysis of this compound in various matrices.[6]
-
Sample Preparation:
-
Extraction: The sample containing this compound is extracted using a suitable organic solvent such as hexane or acetonitrile.[1][3] Accelerated Solvent Extraction (ASE) or Soxhlet extraction can be employed for solid samples.
-
Clean-up: The extract may be cleaned up using Solid Phase Extraction (SPE) with a silica or C18 cartridge to remove interfering substances.
-
Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
-
HPLC-FLD Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of PAHs.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound. For naphthalene and its derivatives, excitation is often in the range of 220-280 nm and emission in the range of 320-360 nm.
-
-
Calibration: A series of calibration standards of this compound are prepared in the expected concentration range of the samples. The linearity of the method should be assessed by a correlation coefficient greater than 0.99.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity for the determination of this compound.[1][5]
-
Sample Preparation:
-
Extraction: Similar to the HPLC method, the analyte is extracted from the sample matrix.
-
Clean-up (optional): Depending on the matrix complexity, a clean-up step using SPE or gel permeation chromatography (GPC) may be necessary.
-
Concentration: The extract is concentrated to a small volume.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for this compound should be determined. A full scan mode can be used for initial identification.
-
-
Calibration: An internal standard (e.g., a deuterated PAH) is often used. A multi-point calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Mandatory Visualization
References
- 1. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 2. Results of a European inter-laboratory comparison study on the determination of EU priority polycyclic aromatic hydrocarbons (PAHs) in edible vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Butylnaphthalene: A Guide for Laboratory Professionals
The proper disposal of 2-Butylnaphthalene, like other aromatic hydrocarbons, is essential for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, targeting researchers, scientists, and drug development professionals. Due to a lack of specific disposal data for this compound, the following protocols are based on guidelines for structurally similar compounds such as 2-Naphthalenol, 1-butyl- and general hazardous waste regulations. Adherence to good industrial hygiene, safety practices, and all applicable federal, state, and local regulations is paramount.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all handling occurs in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of vapors.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a risk of splashing.[1][4] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling.[1][4] |
| Body Protection | A standard laboratory coat should be worn.[1] For more significant handling, fire/flame resistant and impervious clothing may be necessary.[2][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if vapors are generated or if ventilation is inadequate.[1] |
Step-by-Step Disposal Procedure
This compound must be treated as hazardous waste and disposed of through an approved waste disposal facility.[1][2] Do not dispose of this chemical down the drain or in regular trash.[6][7]
1. Waste Collection:
-
Liquid Waste: Collect all surplus and non-recyclable solutions of this compound in a designated, compatible, and sealable container.[1][2]
-
Solid Waste: For solid forms or residues, carefully sweep the material to avoid dust formation and place it into a suitable, closed container for disposal.[1][8]
-
Contaminated Materials: Any materials used for cleanup, such as absorbent pads, paper towels, or contaminated PPE (gloves, etc.), must also be collected in a designated hazardous waste container.[9]
2. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Cover drains to prevent the chemical from entering waterways.[1][8]
-
For liquid spills, use an inert absorbent material (e.g., dry sand, earth, or vermiculite) to contain the spill.[1][10] Collect the absorbed material and place it in the designated chemical waste container.
-
Thoroughly clean and decontaminate the affected area after the spill has been removed.[1]
3. Labeling and Storage:
-
Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols (e.g., "Hazardous Waste," "Irritant").[1]
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous material disposal company.[2]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[2]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[2][3] The primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[3][6]
-
A potential disposal method for aromatic hydrocarbons is incineration in a specialized facility equipped with an afterburner and scrubber.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data related to the hazards and disposal of this compound and similar aromatic hydrocarbons.
| Data Point | Value/Classification | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life. | [4] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P273: Avoid release to the environment. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][11] |
| Incineration Parameters | For aromatic hydrocarbons, the incinerator should operate at a combustion temperature greater than 1200°C with a retention time of greater than two seconds. | [12] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. lookchem.com [lookchem.com]
- 6. mtu.edu [mtu.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.igem.org [static.igem.org]
- 10. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 2-Butylnaphthalene
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Butylnaphthalene, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is anticipated to be a hazardous substance, requiring careful handling to prevent exposure. Based on data from related compounds, the primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3] It may also pose a long-term hazard to the aquatic environment.[1]
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] A face shield should be worn in situations with a higher risk of splashes.[6][7] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged or direct contact, consider more robust options like butyl rubber.[6] Always inspect gloves for degradation or punctures before use and dispose of them properly after handling.[1][8] |
| Protective Clothing | A lab coat or a chemical-resistant apron is mandatory to protect against skin contact.[6][9] For more extensive handling, impervious clothing may be necessary.[4][8] | |
| Respiratory Protection | Particulate Respirator | If dust or aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) is required.[6][7] In cases where exposure limits may be exceeded, a full-face respirator should be used.[4][9] |
Operational Plan: Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain chemical integrity.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with the potential for dust or aerosol generation, a chemical fume hood is mandatory.[7]
-
Avoid Dust Formation: As a solid, care must be taken to minimize the creation of dust.[1][5][9]
-
Ignition Sources: Keep the compound away from open flames, sparks, and other potential sources of ignition.[6][9]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling and before breaks.[1][6]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[6] Keep the container tightly closed.[5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
-
Waste Characterization: All waste containing this chemical is considered hazardous.
-
Containerization: Collect solid waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: The primary method for disposal is to send it to a licensed chemical destruction plant or an approved waste disposal facility.[9][10] Do not allow the chemical to enter drains or sewer systems.[9]
-
Contaminated Packaging: Containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[9]
Experimental Protocols: Spill Management
In the event of a spill, follow these procedural steps:
-
Evacuate Personnel: Immediately evacuate all non-essential personnel from the spill area.
-
Ensure Ventilation: Make sure the area is adequately ventilated to disperse any airborne contaminants.
-
Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment: Prevent the spill from spreading further. If it is a liquid, use an inert absorbent material. For solids, prevent dust from becoming airborne.[11] Do not let the chemical enter drains.[1][10]
-
Cleanup:
-
Decontamination: Thoroughly clean the spill area once the material has been removed.
-
Disposal: All cleanup materials should be treated as hazardous waste and disposed of accordingly.
Safe Handling Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Butyl beta-naphthyl ether | C14H16O | CID 82664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
